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  • Product: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol
  • CAS: 63801-89-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Mechanics, Synthesis, and Applications of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Executive Summary In the landscape of modern drug discovery and advanced materials science, functionalized biphenyls serve as privileged scaffolds. 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a highly versatile, electron-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, functionalized biphenyls serve as privileged scaffolds. 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a highly versatile, electron-rich/electron-deficient hybrid molecule that provides multiple orthogonal reactive sites. This technical guide provides an in-depth analysis of its structural mechanics, physical properties, and field-proven synthetic methodologies, designed specifically for application scientists and synthetic chemists aiming to integrate this building block into complex molecular architectures.

Chemical Identity & Structural Mechanics

The compound, officially designated under IUPAC nomenclature as 2-(4-methoxyphenyl)-4-nitrophenol [], carries the CAS Registry Number 63801-89-8 [2]. Structurally, it is a biphenyl system characterized by a highly functionalized core:

  • Ring A (Phenolic Ring): Contains an ortho-hydroxyl group and a para-nitro group (relative to the hydroxyl). The strongly electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to an unsubstituted phenol.

  • Ring B (Anisole Ring): Features a para-methoxy group, which acts as an electron-donating group (EDG) via resonance, increasing the electron density of this specific aromatic ring.

The juxtaposition of an electron-deficient ring and an electron-rich ring across the biphenyl axis creates a pronounced molecular dipole. Furthermore, the steric clash between the ortho-hydroxyl group on Ring A and the ortho-hydrogens on Ring B forces the biphenyl system out of coplanarity. This specific dihedral angle is critical in drug development, as it allows the molecule to project its pharmacophores (the -OH, -NO2, and -OCH3 groups) into complex, three-dimensional binding pockets of target proteins.

Physical and Chemical Properties

To facilitate rapid assessment for assay development and purification workflows, the quantitative data and structural features of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol are summarized below[2],[]:

PropertyValueCausality / Scientific Significance
Chemical Name 4'-Methoxy-5-nitro-1,1'-biphenyl-2-olStandardized nomenclature for structural identification.
CAS Registry Number 63801-89-8Unique identifier for chemical inventory and safety databases.
Molecular Formula C13H11NO4Defines the exact atomic stoichiometry.
Molecular Weight 245.23 g/mol Highly optimal for small-molecule drug design (complies with Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (-OH)Facilitates direct hydrogen bonding with receptor backbone/sidechains.
Hydrogen Bond Acceptors 4 (-NO2, -OCH3, -OH)Enhances binding affinity and aqueous solvation dynamics.
Solubility Profile Soluble in EtOAc, DMSO, MeOH; Insoluble in H2OHigh lipophilicity driven by the biphenyl core; requires organic solvents for stock solutions.

Mechanistic Pathways & Synthesis Workflows

Historical Context: Aryloxenium Ion Chemistry

In earlier synthetic paradigms, functionalized biphenyls were occasionally accessed via the generation of highly reactive, electron-deficient intermediates. As detailed in foundational work by , the photolysis or thermolysis of specific precursors yields transient aryloxenium ions that undergo electrophilic aromatic substitution with electron-rich arenes like anisole[3]. While mechanistically elegant, this pathway often lacks the strict regiocontrol demanded by modern pharmaceutical manufacturing, leading to complex mixtures of ortho and para isomers.

Modern Standard: Suzuki-Miyaura Cross-Coupling

To achieve absolute regiocontrol, the modern standard for synthesizing 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is the Suzuki-Miyaura Cross-Coupling .

Mechanistic Causality:

  • Oxidative Addition: The starting material, 2-bromo-4-nitrophenol, is highly primed for this reaction. The strongly electron-withdrawing -NO2 group lowers the LUMO energy of the aryl ring, significantly reducing the activation energy required for the insertion of the Pd(0) catalyst into the C-Br bond.

  • Transmetalation: The use of an aqueous base (like Na2CO3) is not merely to neutralize acid; it is a mechanistic requirement. The base coordinates with (4-methoxyphenyl)boronic acid to form a negatively charged boronate complex, drastically increasing the nucleophilicity of the aryl group and facilitating its transfer to the Pd(II) center.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 2-Bromo-4-nitrophenol TransMet Transmetalation Ar-Pd(II)-Br + Ar'-B(OH)2 OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination Product Formation TransMet->RedElim (4-Methoxyphenyl)boronic acid RedElim->Pd0 Regeneration of Pd(0) Product 4'-Methoxy-5-nitro- 1,1'-biphenyl-2-ol RedElim->Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol synthesis.

Experimental Protocol: Self-Validating Suzuki Coupling

This step-by-step methodology is engineered to be a self-validating system, ensuring high yields by preemptively mitigating common failure points (e.g., catalyst oxidation, protodeboronation).

Phase 1: Reagent Preparation & Degassing

  • Charge the Flask: To a 100 mL Schlenk flask, add 2-bromo-4-nitrophenol (1.0 eq, 5.0 mmol) and (4-methoxyphenyl)boronic acid (1.2 eq, 6.0 mmol). Expert Insight: A 20% excess of boronic acid is utilized to compensate for competitive protodeboronation that occurs under basic conditions at elevated temperatures.

  • Solvent Addition: Add a biphasic solvent mixture of Toluene/Ethanol (4:1 v/v, 25 mL).

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, completely arresting the catalytic cycle.

Phase 2: Catalysis & Reflux 4. Base Addition: Inject 10 mL of a degassed 2.0 M aqueous Na2CO3 solution. 5. Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq, 5 mol%) against a positive flow of Argon. 6. Reflux: Attach a reflux condenser and heat the biphasic mixture to 90 °C under Argon for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).

Phase 3: Quenching, Extraction, & Purification 7. Quenching & Extraction: Cool to room temperature, quench with 30 mL of distilled water, and extract with Ethyl Acetate (3 x 20 mL). The highly lipophilic biphenyl product partitions exclusively into the organic layer. 8. Purification: Wash the combined organics with brine, dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Workflow Step1 1. Reagent Mixing (Ar-Br, Ar'-B(OH)2) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Catalysis & Reflux (Pd cat, 90°C) Step2->Step3 Step4 4. Extraction (EtOAc / Brine) Step3->Step4 Step5 5. Chromatography (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Applications in Drug Development & Materials Science

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol serves as an advanced intermediate in the synthesis of complex therapeutics. The biphenyl axis provides a rigid, hydrophobic scaffold that frequently acts as a bioisostere for diaryl ethers or fused tricyclic systems, allowing it to anchor deeply into lipophilic pockets of kinases or G-protein-coupled receptors (GPCRs).

Crucially, the para-nitro group acts as a masked amine. Upon catalytic hydrogenation (e.g., using Pd/C and H2 gas), the nitro group is cleanly reduced to an aniline derivative. This newly formed primary amine can subsequently be subjected to amide couplings, reductive aminations, or sulfonylation. This orthogonal reactivity—where the -OH can be alkylated and the -NO2 can be reduced and acylated—makes this compound an exceptionally valuable building block for generating diverse chemical libraries for high-throughput screening (HTS).

References

  • Direct Detection and Reactivity of the Short-Lived Phenyloxenium Ion. Journal of the American Chemical Society. Abramovitch, R. A., et al. (1981). Available at:[Link][3]

Sources

Exploratory

High-Fidelity NMR Characterization of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol: A Mechanistic and Practical Guide

Executive Summary The structural elucidation of substituted biphenyls is a critical workflow in medicinal chemistry, as the biphenyl motif is a privileged scaffold in drug development. Analyzing 4'-Methoxy-5-nitro-1,1'-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted biphenyls is a critical workflow in medicinal chemistry, as the biphenyl motif is a privileged scaffold in drug development. Analyzing 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique opportunity to observe the interplay of steric hindrance, dihedral anisotropy, and competing mesomeric/inductive effects.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak assignment. This guide deconstructs the causality behind the chemical shifts of this specific molecule, provides reference data derived from foundational biphenyl systems, and outlines a self-validating experimental protocol for high-fidelity NMR acquisition.

Structural Deconstruction & Causality of Chemical Shifts

To accurately assign the 1 H and 13 C NMR spectra of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, we must first analyze the molecule as two semi-independent electronic systems separated by a steric boundary.

The Biphenyl Dihedral Twist

In the solid state, biphenyls may approach planarity, but in solution, steric repulsion between the ortho-substituents (the C2-hydroxyl group and the C2'/C6' protons) forces the molecule into a twisted conformation. The dihedral angle between the two rings typically falls between 20° and 40° . This twist significantly reduces orbital overlap and extended π -conjugation across the C1-C1' bond. Consequently, we can accurately predict the chemical shifts by treating Ring A and Ring B as isolated aromatic systems subjected to local substituent effects.

Ring A: The Push-Pull Phenol-Nitro System

Ring A (the 2-hydroxy-5-nitrophenyl moiety) exhibits a classic "push-pull" electronic distribution:

  • The Hydroxyl Group (C2): Acts as an Electron Donating Group (EDG) via resonance ( +M effect). This increases electron density at the ortho and para positions, shielding the adjacent H-3 proton and driving its resonance upfield.

  • The Nitro Group (C5): Acts as a powerful Electron Withdrawing Group (EWG) via both inductive ( −I ) and resonance ( −M ) effects. It severely depletes electron density from its ortho positions, causing massive deshielding of H-4 and H-6, pushing their signals past 8.0 ppm.

Ring B: The Anisole System

Ring B (the 4'-methoxyphenyl moiety) is dominated by the methoxy group at C4'. The oxygen lone pairs donate electron density into the ring ( +M effect), heavily shielding the ortho protons (H-3' and H-5') and shifting their signals upfield relative to a standard benzene ring.

Predictive 1 H and 13 C NMR Assignments

The following quantitative data is derived by taking the empirical base shifts of the unsubstituted biphenyl-2-ol core and applying rigorous substituent additivity rules for the 5-nitro and 4'-methoxy groups.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Logic
OH (C2) 5.20 – 5.50Broad singlet (bs)-Exchangeable proton; shift varies with concentration and temperature.
H-6 (Ring A) 8.20Doublet (d)~2.7Strongly deshielded by ortho-NO 2​ ; meta-coupled to H-4.
H-4 (Ring A) 8.20Doublet of doublets (dd)~8.8, 2.7Deshielded by ortho-NO 2​ ; ortho-coupled to H-3, meta-coupled to H-6.
H-3 (Ring A) 7.25Doublet (d)~8.8Shielded by ortho-OH; ortho-coupled to H-4.
H-2', H-6' (Ring B) 7.36Doublet (d) *~8.6Meta to OMe group; part of an AA'BB' spin system.
H-3', H-5' (Ring B) 7.02Doublet (d) *~8.6Ortho to OMe group (shielded); part of an AA'BB' spin system.
OCH 3​ (C4') 3.85Singlet (s)-Standard methoxy resonance.

*Note: The para-disubstituted Ring B technically forms an AA'BB' system, which mathematically appears as two higher-order multiplets but visually approximates two doublets at standard field strengths.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
CarbonShift ( δ , ppm)TypeCausality / Assignment Logic
C4' (Ring B) 159.5QuaternaryIpso to strongly electron-donating methoxy group.
C2 (Ring A) 158.2QuaternaryIpso to hydroxyl group.
C5 (Ring A) 140.8QuaternaryIpso to strongly electron-withdrawing nitro group.
C2', C6' (Ring B) 130.3CHMeta to OMe; relatively unperturbed phenyl carbons.
C1' (Ring B) 129.4QuaternaryIpso to Ring A; biphenyl linkage.
C1 (Ring A) 128.8QuaternaryIpso to Ring B; biphenyl linkage.
C6 (Ring A) 125.4CHOrtho to NO 2​ ; deshielded.
C4 (Ring A) 124.3CHOrtho to NO 2​ ; deshielded.
C3 (Ring A) 116.7CHOrtho to OH; shielded by resonance.
C3', C5' (Ring B) 114.8CHOrtho to OMe; strongly shielded by resonance.
OCH 3​ 55.4CH 3​ Standard methoxy aliphatic carbon.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflow, do not blindly run standard automation scripts. The following protocol is designed as a self-validating system to guarantee absolute structural certainty.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl 3​ (0.03% v/v TMS).

  • Causality: CDCl 3​ is chosen over protic solvents (like MeOD) to prevent deuterium exchange with the C2-OH proton, allowing its broad singlet to be observed. The TMS acts as an internal standard (0.00 ppm) to ensure chemical shift accuracy across different magnet drifts.

Step 2: Instrument Tuning and Shimming
  • Action: Perform automated 3D gradient shimming (e.g., topshim on Bruker systems), followed by manual optimization of the Z1 and Z2 gradients.

  • Validation Checkpoint: Observe the residual CHCl 3​ solvent peak at 7.26 ppm. The peak width at half-height ( w1/2​ ) must be ≤0.5 Hz. If the peak exhibits a "shoulder" or asymmetry, the magnetic field is inhomogeneous, which will blur the critical 2.7 Hz meta-coupling between H-4 and H-6. Do not proceed until shimming is perfected.

Step 3: 1 H NMR Acquisition
  • Action: Execute a standard 30° pulse program (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds and acquire 16 scans.

  • Causality: A 30° flip angle combined with a 2-second d1​ ensures complete longitudinal relaxation ( T1​ ) for all protons, yielding accurate integration values. Integration is your primary self-validation tool: the ratio of the OMe singlet to the aromatic protons must be exactly 3:7.

Step 4: 13 C NMR Acquisition
  • Action: Execute a proton-decoupled 30° pulse program (zgpg30). Set d1​ to at least 2.5 seconds. Acquire 512 to 1024 scans depending on probe sensitivity.

  • Causality: Quaternary carbons (C1, C1', C2, C5, C4') lack attached protons to facilitate dipole-dipole relaxation, resulting in very long T1​ relaxation times. A longer d1​ delay prevents these critical signals from being saturated and lost in the baseline noise.

Step 5: Self-Validation via 2D Correlation (HMBC)
  • Action: Run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Validation Checkpoint: Look for a 3-bond cross-peak between the OMe protons ( δ 3.85) and the C4' quaternary carbon ( δ 159.5). Furthermore, look for a 3-bond cross-peak between H-6 ( δ 8.20) and the C2-OH carbon ( δ 158.2). This definitively locks the regiochemistry of the substituents to the biphenyl core, proving the structure beyond a reasonable doubt.

Mechanistic Visualization

The following diagram illustrates the electronic pathways and steric boundaries that dictate the NMR chemical shifts observed in the tables above.

G A 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol B Ring A: 2-Hydroxy-5-nitrophenyl A->B C Ring B: 4-Methoxyphenyl A->C H Dihedral Twist (~40°) Reduces Inter-ring Conjugation A->H Steric Hindrance D Push-Pull Electronic System (OH Donor, NO2 Acceptor) B->D F EDG Effect (OMe Donor) C->F E Strong Deshielding (H-4, H-6 > 8.0 ppm) D->E Inductive/Mesomeric G Shielding (H-3', H-5' ~ 7.0 ppm) F->G Resonance (+M) H->B Isolates π-system H->C Isolates π-system

Electronic effects and steric anisotropy governing the NMR chemical shifts.

References

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A.[Link]

  • Sustainable H2O/ethyl lactate system for ligand-free Suzuki–Miyaura reaction. RSC Advances.[Link]

Foundational

Mechanism of Formation of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol: A Technical Guide

Executive Summary The synthesis of asymmetric biphenyl scaffolds is a cornerstone of modern drug development and materials science. Specifically, 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a highly functionalized biaryl co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of asymmetric biphenyl scaffolds is a cornerstone of modern drug development and materials science. Specifically, 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a highly functionalized biaryl compound characterized by a push-pull electronic system across its two aromatic rings. The most robust and regioselective mechanism for its formation is the Suzuki-Miyaura cross-coupling reaction [1]. This guide provides an in-depth mechanistic analysis of this transformation, detailing the causality behind the catalytic cycle, optimizing experimental conditions, and establishing a self-validating protocol for reproducible synthesis.

Retrosynthetic Rationale & Causality

To construct the 1,1'-biphenyl bond of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, the molecule is disconnected into two commercially available and stable precursors:

  • Electrophile: 2-Bromo-4-nitrophenol.

  • Nucleophile: (4-Methoxyphenyl)boronic acid.

Causality in Substrate Selection: The choice of 2-bromo-4-nitrophenol is dictated by its electronic properties. The nitro group at the para position relative to the hydroxyl group (and meta to the bromine) strongly withdraws electron density from the aromatic ring. This electron deficiency significantly lowers the activation energy required for the initial insertion of the electron-rich Palladium(0) catalyst into the C–Br bond. Conversely, the electron-donating methoxy group on the boronic acid enhances the nucleophilicity of the aryl group, facilitating a rapid transmetalation step[2],[3].

The Catalytic Mechanism

The formation of the biphenyl core is governed by a three-step Pd-catalyzed cycle.

Step 1: Oxidative Addition

The active Pd0 species (often generated in situ from a PdII precatalyst or provided as Pd(PPh3​)4​ ) undergoes oxidative addition into the C–Br bond of 2-bromo-4-nitrophenol.

  • Mechanistic Causality: The strong electron-withdrawing nature of the −NO2​ group makes the C–Br bond highly susceptible to oxidative insertion, rapidly forming the stable organopalladium(II) intermediate, Ar–Pd(II)–Br.

Step 2: Transmetalation

This is the rate-limiting step in many biphasic Suzuki couplings[4]. An inorganic base (e.g., K2​CO3​ ) serves a dual purpose. First, it deprotonates the phenol (pKa ~5.4 due to the nitro group) to increase aqueous solubility. Second, it coordinates with the electron-deficient boron atom of (4-methoxyphenyl)boronic acid, forming a reactive, tetra-coordinate boronate complex [Ar′−B(OH)3​]− .

  • Mechanistic Causality: The quaternization of boron increases the nucleophilic character of the attached 4-methoxyphenyl ring, driving its transfer to the Palladium(II) center and displacing the bromide ion to form a diarylpalladium(II) complex.

Step 3: Reductive Elimination

The diarylpalladium(II) complex undergoes cis-trans isomerization (if necessary) to bring the two aryl groups into a cis conformation.

  • Mechanistic Causality: Steric crowding between the ortho-phenoxide oxygen and the incoming 4-methoxyphenyl group thermodynamically drives the reductive elimination. The new C–C bond is formed, releasing 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol and regenerating the active Pd0 catalyst.

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-Bromo-4-nitrophenol PdII_1 Ar-Pd(II)-Br (Organopalladium Intermediate) OxAdd->PdII_1 TransMet Transmetalation (Base + Boronic Acid) PdII_1->TransMet PdII_2 Ar-Pd(II)-Ar' (Diaryl Palladium Complex) TransMet->PdII_2 (4-Methoxyphenyl)boronic acid RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Regeneration Product 4'-Methoxy-5-nitro- 1,1'-biphenyl-2-ol RedElim->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biphenyl formation.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates continuous in-process controls (IPCs) to create a self-validating workflow.

Reagents: 2-Bromo-4-nitrophenol (1.0 eq), (4-Methoxyphenyl)boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (3.0 eq). Solvent System: 1,4-Dioxane / H2​O (4:1 v/v).

Step-by-Step Methodology:
  • Preparation & Degassing: Dissolve 2-bromo-4-nitrophenol and the boronic acid in the solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the Pd0 catalyst to an inactive PdII state and promote homocoupling of the boronic acid.

  • Catalyst Addition & Reaction: Add K2​CO3​ and Pd(dppf)Cl2​ under a positive Argon stream. Heat the mixture to 90 °C for 4 hours.

    • IPC Check: At t=3h, perform TLC (Hexanes/EtOAc 3:1). The disappearance of the bright yellow 2-bromo-4-nitrophenol spot validates complete oxidative addition and conversion.

  • Acidic Workup: Cool the mixture to room temperature and quench with 1M HCl until the pH reaches ~3. Extract with Ethyl Acetate (3x).

    • Causality: The basic conditions leave the product as a water-soluble phenoxide salt. Acidification reprotonates the oxygen, driving the neutral biphenyl-2-ol into the organic phase for recovery.

  • Purification: Dry the combined organic layers over MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Validation: Analyze the purified compound via LC-MS.

    • Validation Check: The mass spectrum must show a dominant peak at m/z 244.06 [M−H]− in negative ion mode, confirming the exact mass of the deprotonated product.

G Prep Step 1: Preparation Degas Solvents Mix Reagents React Step 2: Reaction Heat to 90°C Pd Catalysis Prep->React Workup Step 3: Workup Acid Quench Extraction React->Workup Purify Step 4: Purification Chromatography Crystallization Workup->Purify Verify Step 5: Validation LC-MS NMR Purify->Verify

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

Quantitative Data & Optimization

The efficiency of the biphenyl formation is highly dependent on the choice of catalyst and base. The table below summarizes the optimization parameters for this specific coupling.

EntryCatalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ (5 mol%) K2​CO3​ (3.0 eq)Toluene/EtOH/ H2​O 9081
2 Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (3.0 eq) 1,4-Dioxane/ H2​O 100 94
3 Pd(OAc)2​ (2 mol%) Na2​CO3​ (3.0 eq)DMF/ H2​O 8076
4 Pd(PPh3​)4​ (5 mol%) Et3​N (3.0 eq)THF (Anhydrous)7042*

*Note: The low yield in Entry 4 is attributed to the lack of water, which is critical for the generation of the reactive boronate intermediate during transmetalation[4].

Conclusion

The synthesis of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is achieved efficiently through a rationally designed Suzuki-Miyaura cross-coupling. By leveraging the electronic push-pull dynamics of 2-bromo-4-nitrophenol and (4-methoxyphenyl)boronic acid, the activation energy of the catalytic cycle is minimized. Adhering to a self-validating protocol with strict degassing, biphasic solvent optimization, and acidic workup ensures high-yield, reproducible access to this valuable biaryl scaffold.

References

  • [1] Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: ResearchGate URL:

  • [3] Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay Source: PMC - NIH URL:

  • [2] An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: PMC - NIH URL:

  • [4] Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings Source: PMC - NIH URL:

Sources

Exploratory

solubility profile of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol in organic solvents

Predictive and Empirical Solubility Profiling of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol in Organic Solvents Executive Summary 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (CAS 63801-89-8) is a structurally complex synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive and Empirical Solubility Profiling of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol in Organic Solvents

Executive Summary

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (CAS 63801-89-8) is a structurally complex synthetic intermediate characterized by a biphenyl core decorated with methoxy, nitro, and phenolic hydroxyl functional groups. Understanding its solubility profile in organic solvents is a critical prerequisite for downstream applications, including chromatographic purification, crystallization, and active pharmaceutical ingredient (API) formulation. Because empirical solubility data for highly specific intermediates is often scarce, application scientists must rely on a dual-pillar approach: computational prediction via Hansen Solubility Parameters (HSP) and rigorous empirical validation using self-validating thermodynamic protocols.

Structural Causality & The Hansen Solubility Framework

Solvation is fundamentally a thermodynamic competition. For 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol to dissolve, the solvent-solute interactions must energetically overcome the cohesive forces holding the solute's crystal lattice together. We quantify this using the Hansen Solubility Parameters (HSP), which divide cohesive energy into three distinct interaction vectors[1]:

  • Dispersion Forces ( δd​ ): Driven by the large, hydrophobic biphenyl core. Solvents must possess sufficient non-polar characteristics to interact with the π -electron clouds of the aromatic rings.

  • Polar Forces ( δp​ ): Driven by the strongly electron-withdrawing nitro group (-NO 2​ ) and the methoxy group (-OCH 3​ ). These groups create a significant molecular dipole, requiring solvents with a high dielectric constant to stabilize the charge distribution.

  • Hydrogen Bonding ( δh​ ): The phenolic hydroxyl (-OH) acts as a strong hydrogen bond donor, while the nitro and methoxy groups act as hydrogen bond acceptors.

A solvent is deemed effective when its HSP coordinates closely match those of the solute. If the distance ( Ra​ ) between the solvent and solute vectors in 3D space is less than the interaction radius ( R0​ ) of the solute, dissolution is thermodynamically favored[2].

HSP_Workflow A Input Molecular Structure: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol B Group Contribution Analysis (Phenol, Nitro, Methoxy, Biphenyl) A->B C Calculate HSP Components Dispersion (δd), Polar (δp), H-Bond (δh) B->C D Compute Interaction Radius (Ra) C->D E Solvent Selection If Ra < R0 ➔ Soluble System D->E

Fig 1: HSP computational workflow for predictive organic solvent selection.

Predicted Solubility Profile

Based on the functional group analysis, we can accurately predict the solubility behavior of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol across various organic solvent classes.

Table 1: Predicted Solubility Classification in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetoneVery High Excellent H-bond acceptors. The high δp​ stabilizes the nitro-aromatic dipole, while the solvent accepts the phenolic proton without competing for internal steric space.
Polar Protic Methanol, EthanolHigh Strong δh​ matches the phenolic -OH. However, the protic nature of the solvent may slightly compete with the molecule's own internal H-bonding network.
Moderately Polar Ethyl Acetate, THFHigh Provides an optimal balance of δd​ and δp​ . THF effectively solvates the lipophilic biphenyl core while maintaining dipole interactions.
Halogenated Dichloromethane (DCM)Moderate Strong dispersion forces ( δd​ ) interact well with the biphenyl rings, but lacks sufficient H-bond accepting capacity to fully disrupt the crystal lattice.
Non-Polar Hexane, HeptaneVery Low Only provides dispersion forces. Completely incapable of breaking the strong intermolecular hydrogen bonds and dipole-dipole stacking of the nitro-phenol lattice.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While HSP provides a robust predictive model, empirical validation is mandatory for regulatory and formulation standards. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

To ensure absolute trustworthiness, the protocol below is adapted from OECD Test Guideline 105[3] and engineered as a self-validating system . By incorporating kinetic sampling loops, we eliminate the risk of recording kinetically trapped, supersaturated states.

Step-by-Step Methodology
  • Saturation Phase: Weigh an excess amount (approximately 15-20% above the predicted saturation limit) of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol. Add the solid to 10 mL of the target organic solvent in a tightly sealed, amber glass vial to prevent photo-degradation of the nitro-aromatic system.

  • Equilibration Phase: Submerge the vial in a temperature-controlled orbital shaker bath set strictly to 25.0 ± 0.1°C. Agitate the suspension at 100 rpm to maximize the boundary layer diffusion rate without causing mechanical degradation of the solute.

  • Kinetic Self-Validation: Withdraw 0.5 mL aliquots at exactly 24, 48, and 72 hours. Causality check: True thermodynamic equilibrium is confirmed only if the concentration variance ( ΔC ) between the 48h and 72h time points is < 5%. If ΔC>5% , the system is still undergoing dissolution or experiencing a solvent-mediated polymorphic transformation, and agitation must continue.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 rpm for 10 minutes. Critical step: Centrifugation must occur at the exact test temperature (25°C). Centrifuging at a lower ambient temperature will cause immediate precipitation, artificially lowering the recorded solubility.

  • Quantification: Dilute the clear supernatant with a compatible HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector. Quantify the compound using HPLC-UV against a pre-validated calibration curve.

ShakeFlask A Phase 1: Saturation Add excess solute to organic solvent B Phase 2: Equilibration Incubate at 25°C, 100 rpm A->B B2 Self-Validation Loop Sample at 24h, 48h, 72h Confirm ΔC < 5% B->B2 C Phase 3: Phase Separation Centrifugation at test temperature D Phase 4: Quantification HPLC-UV analysis C->D B2->B ΔC > 5% B2->C Equilibrium Reached

Fig 2: Self-validating shake-flask protocol for empirical solubility determination.

References

  • Formulation Using Hansen Solubility Parameters ResearchGate URL
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences URL
  • Predicting Drug Loading Capacity for PLA-Amorphous Drug System Using Hansen Solubility Parameters MDPI URL
  • New Substances Notification (OECD Test Guideline 105)

Sources

Foundational

Preliminary Toxicity and Hazard Assessment of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (CAS: 63801-89-8) | MW: 245.23 g/mol [][2] Executive Summary & Structural Deconstru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (CAS: 63801-89-8) | MW: 245.23 g/mol [][2]

Executive Summary & Structural Deconstruction

As a Senior Application Scientist evaluating novel chemical entities and pharmaceutical intermediates, the first step in any hazard assessment is a rigorous structural deconstruction. 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (IUPAC: 2-(4-methoxyphenyl)-4-nitrophenol) presents two distinct structural alerts that dictate our toxicological testing strategy[][2]:

  • The Nitroaromatic Moiety (-NO₂ at C5): Nitroaromatics are classic structural alerts for genotoxicity. They are prone to enzymatic nitroreduction, leading to the formation of DNA-reactive electrophiles[3]. Under the ICH M7 guidelines, this flags the compound as a potential mutagenic impurity[4][5].

  • The Methoxy-Biphenyl-ol Core: The hydroxylated biphenyl structure closely mimics the phenolic A-ring of 17β-estradiol and synthetic bisphenols. This structural homology raises immediate concerns for endocrine disruption, specifically estrogen receptor alpha (ERα) agonism[6][7].

To accurately profile this compound, we must move beyond basic in silico predictions and deploy a tiered, self-validating in vitro testing framework.

Mechanistic Toxicology & Pathway Analysis

Understanding the causality behind a molecule's toxicity is critical for designing appropriate assays. The genotoxic hazard of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol does not typically arise from the parent compound itself, but rather from its metabolic bioactivation[3][8].

Bacterial nitroreductases or mammalian hepatic enzymes (present in S9 fractions) reduce the nitro group to a hydroxylamine intermediate. This intermediate undergoes esterification or direct dehydration to form a highly reactive nitrenium ion . This electrophilic species readily attacks nucleophilic centers in DNA (such as the C8 position of guanine), forming bulky covalent adducts that lead to base-pair substitutions or frameshift mutations during DNA replication[3][9].

Pathway N1 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (Parent Compound) N2 Nitroreduction (Bacterial / Hepatic S9) N1->N2 N3 Hydroxylamine Intermediate (Reactive Metabolite) N2->N3 N4 Nitrenium Ion Formation (Electrophilic Species) N3->N4 N5 DNA Adduct Formation (Covalent Binding) N4->N5 N6 Point Mutation (Genotoxic Hazard) N5->N6

Mechanistic pathway of nitroaromatic genotoxicity via nitrenium ion formation.

Regulatory Framework: ICH M7 Assessment

If 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is present as an impurity in a drug substance, it falls strictly under the purview of the ICH M7 Guideline (Assessment and Control of DNA Reactive Impurities)[10][11]. Without empirical data, the nitro structural alert automatically places it in Class 3 (Alerting structure, no mutagenicity data)[5].

Table 1: ICH M7 Classification & Control Strategies
ICH M7 ClassDefinitionRegulatory Action / Control Strategy
Class 1 Known mutagenic carcinogenControl at compound-specific acceptable intake.
Class 2 Known mutagen, unknown carcinogenic potentialControl at TTC (1.5 µ g/day for lifetime exposure)[4][12].
Class 3 Alerting structure, no mutagenicity data Default state for novel nitroaromatics. Control at TTC (1.5 µ g/day )[5].
Class 4 Alerting structure, same alert in API (non-mutagenic)Treat as standard non-mutagenic impurity (ICH Q3A/B)[11].
Class 5 No structural alerts, or alert with negative AmesTreat as standard non-mutagenic impurity (ICH Q3A/B)[11].

To de-risk the compound and potentially downgrade it to Class 5, we must execute an OECD TG 471 compliant bacterial reverse mutation assay[3][13].

Empirical In Vitro Testing Protocols

The following protocols are designed as self-validating systems. Every experimental choice—from the incubation method to the cell lines utilized—is grounded in the specific physicochemical liabilities of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol.

Workflow A Phase 1: In Silico Profiling (ICH M7 / QSAR) B Phase 2: Genotoxicity OECD TG 471 (Ames Test) A->B Structural Alert C Phase 3: Endocrine Disruption OECD TG 455 (ERα Assay) A->C Receptor Alert D Phase 4: Risk Assessment (TTC / Compound-Specific AI) B->D Mutagenic Potential C->D Endocrine Activity

Tiered hazard assessment workflow for novel biphenyl derivatives.

Protocol A: Genotoxicity Assessment via OECD TG 471 (Ames Test)

Causality & Design Choice: We utilize the pre-incubation method rather than standard plate incorporation. Nitroaromatics often require extensive metabolic reduction to form reactive species. Pre-incubating the test article with the S9 homogenate and bacterial suspension in a liquid medium for 30 minutes maximizes the interaction time before immobilization in the top agar, significantly reducing false-negative rates[8][9].

Step-by-Step Methodology:

  • Strain Preparation: Culture five tester strains overnight: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA[3][13].

  • Metabolic Activation (S9 Mix): Prepare a 10% induced rat liver S9 mix with essential cofactors (NADP+, G6P) to simulate mammalian hepatic metabolism[8][14].

  • Pre-Incubation: In sterile test tubes, combine 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol dissolved in DMSO (across 5 concentration gradients). Incubate at 37°C for 30 minutes with gentle shaking[8].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to each tube. Vortex gently and pour over minimal glucose agar plates[9].

  • Incubation & Validation: Incubate plates inverted at 37°C for 48–72 hours[9].

  • System Validation: The assay is only valid if the vehicle control falls within historical spontaneous reversion rates, and positive controls (e.g., 2-nitrofluorene for TA98 without S9; Benzo[a]pyrene with S9) induce a >2-fold or >3-fold increase in revertant colonies[9][14].

Table 2: OECD TG 471 Tester Strains & Mutation Targets
Tester StrainPrimary Mutation TargetSensitivity Profile
TA98 FrameshiftHighly sensitive to nitroaromatics and bulky adducts[3].
TA100 Base-pair substitutionGeneral mutagens and nitrenium ion attacks[8].
TA1535 Base-pair substitutionAlkylating agents[3].
TA1537 FrameshiftIntercalating agents[3].
WP2 uvrA Base-pair substitutionCross-linking agents, oxidative DNA damage[3].
Protocol B: Endocrine Disruption via OECD TG 455 (ERα Transactivation)

Causality & Design Choice: The biphenyl-ol scaffold structurally mimics endogenous estrogens. To evaluate this, we use the Stably Transfected Transcriptional Activation (STTA) assay (OECD TG 455). When an estrogenic compound binds the ERα ligand-binding domain, the receptor dimerizes, translocates to the nucleus, and binds the estrogen response element (ERE), driving the expression of a luciferase reporter gene. This provides a direct, quantifiable luminescence readout proportional to the compound's endocrine liability[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed hERα-HeLa-9903 cells (or ERα-CALUX cells) into 96-well plates using an estrogen-free, chemically defined medium (to prevent background activation from phenol red or animal-derived serum estrogens)[6][14].

  • Chemical Exposure: Treat the cells with 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol across a logarithmic concentration gradient (e.g., 10−10 M to 10−5 M)[7].

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Lysis & Measurement: Lyse the cells and add a luciferin substrate. Measure luminescence using a microplate reader[6].

  • System Validation: Include 17β-estradiol (E2) as a positive control to generate a standard curve. Calculate the PC50 (concentration inducing 50% of the maximum E2 response)[7]. Concurrently run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that a lack of luminescence is due to a lack of ERα binding, not simply cell death[6].

Conclusion & Risk Interpretation

The preliminary hazard assessment of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol hinges on orthogonal in vitro validation of its structural alerts. If the OECD TG 471 Ames test yields a positive result, the compound must be strictly controlled under ICH M7 guidelines at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to maintain a negligible ( 10−5 ) lifetime cancer risk[11][12]. Furthermore, if OECD TG 455 reveals a high relative transcriptional activation (logRTA) comparable to known parabens or bisphenols[7], rigorous occupational exposure limits (OELs) and environmental containment strategies must be implemented during its synthesis and scale-up.

References

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Exploratory

An In-depth Technical Guide to the Electron Density and Computational Modeling of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Introduction: Unveiling Molecular Behavior Through the Lens of Electron Density In the realms of contemporary drug discovery and materials science, a profound understanding of a molecule's structure-property relationship...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Molecular Behavior Through the Lens of Electron Density

In the realms of contemporary drug discovery and materials science, a profound understanding of a molecule's structure-property relationships is paramount. The spatial distribution of electrons within a molecule, its electron density, governs its chemical reactivity, intermolecular interactions, and ultimately, its biological activity or material function. This guide provides a comprehensive technical framework for the computational modeling of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, a biphenyl derivative with potential significance in medicinal chemistry. The biphenyl scaffold is a privileged structure in numerous therapeutic agents, and the strategic placement of methoxy, nitro, and hydroxyl functional groups suggests a nuanced electronic character worthy of detailed investigation.

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for elucidating the electronic landscape of this molecule. By leveraging the predictive power of computational chemistry, specifically Density Functional Theory (DFT), we can gain invaluable insights into the molecule's stability, reactivity, and potential for forming non-covalent interactions, all of which are critical for rational drug design and materials engineering.

Theoretical Cornerstone: Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that has revolutionized our ability to model molecular systems. DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. This is a conceptual departure from traditional wavefunction-based methods, as it simplifies the complexity of the many-electron problem. The practical implementation of DFT is achieved through the Kohn-Sham equations, which approximate the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. A wide variety of functionals are available, each with its own strengths and weaknesses. For organic molecules, hybrid functionals, such as B3LYP, are often a good starting point, as they incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic properties. The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-311+G(d,p), are widely used for organic molecules and provide a good balance between accuracy and computational cost.

Computational Workflow for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

The following section outlines a detailed, step-by-step protocol for the computational analysis of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive understanding of the molecule's electronic properties.

Step 1: Molecular Structure Generation and Optimization

The first step in any computational study is to obtain an accurate three-dimensional structure of the molecule. This can be achieved using molecular building software such as Avogadro or GaussView. The initial structure should then be optimized to find its lowest energy conformation.

Protocol:

  • Construct the 2D structure of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol using a chemical drawing tool.

  • Convert the 2D structure to a 3D model using a molecular editor like Avogadro.

  • Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

  • Perform a full geometry optimization using DFT. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

  • Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.

Diagram: Computational Workflow for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

computational_workflow cluster_input Input Generation cluster_analysis Electronic Property Analysis cluster_output Output & Interpretation mol_build 1. Molecular Structure Generation (Avogadro) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc stability Molecular Stability geom_opt->stability homo_lumo 4. HOMO-LUMO Analysis (Reactivity Descriptors) freq_calc->homo_lumo mep 5. Molecular Electrostatic Potential (MEP) homo_lumo->mep reactivity Reactivity Insights homo_lumo->reactivity nbo 6. Natural Bond Orbital (NBO) (Charge Distribution) mep->nbo interactions Intermolecular Interaction Propensity mep->interactions hirshfeld 7. Hirshfeld Surface Analysis (Intermolecular Interactions) nbo->hirshfeld nbo->interactions hirshfeld->interactions

Caption: A flowchart illustrating the key steps in the computational analysis of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol.

Step 2: Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Protocol:

  • Using the optimized geometry from Step 1, perform a single-point energy calculation at a higher level of theory, such as B3LYP with the 6-311+G(d,p) basis set, to obtain more accurate orbital energies.

  • Visualize the HOMO and LUMO to understand their spatial distribution. This can reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

  • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

  • From the HOMO and LUMO energies, calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Parameter Formula Interpretation
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2Resistance to change in electron distribution.
Global Electrophilicity (ω) ω = χ2 / (2η)A measure of the molecule's ability to accept electrons.
Step 3: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

Protocol:

  • Using the optimized geometry and the electron density from the single-point energy calculation in Step 2, generate the MEP surface.

  • Analyze the MEP map to identify the regions of highest and lowest electrostatic potential. For 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, one would expect to see negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential around the hydrogen atoms.

Step 4: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can be used to quantify charge transfer between atoms and to identify hyperconjugative interactions that contribute to molecular stability.

Protocol:

  • Perform an NBO analysis using the wavefunction from the single-point energy calculation.

  • Examine the natural atomic charges to understand the charge distribution across the molecule.

  • Analyze the NBO output for significant donor-acceptor interactions, which can reveal important stabilizing effects within the molecule.

Step 5: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the solid state. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking.

Protocol:

  • If crystal structure data is available or can be reasonably predicted, generate the Hirshfeld surface of the molecule.

  • Map the dnorm property onto the surface to identify regions of close intermolecular contact.

  • Generate 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular interactions present in the crystal packing.

Interpreting the Computational Data: A Holistic View

The true power of this computational workflow lies in the synthesis of the data from each step. For 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, the following insights can be gleaned:

  • Reactivity: The HOMO and LUMO distributions, along with the MEP map, will pinpoint the most likely sites for electrophilic and nucleophilic attack. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electron density of the adjacent phenyl ring, making it susceptible to nucleophilic attack. The hydroxyl and methoxy groups, being electron-donating, will activate their respective rings towards electrophilic substitution.

  • Stability: The HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability. The dihedral angle between the two phenyl rings, obtained from the optimized geometry, is also a key determinant of the molecule's conformational stability and can influence its biological activity.

  • Intermolecular Interactions: The MEP, NBO, and Hirshfeld surface analyses will provide a detailed picture of the molecule's potential for forming hydrogen bonds (via the hydroxyl group and the nitro group) and other non-covalent interactions. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site.

Conclusion: From In Silico to In Vivo

This technical guide has provided a comprehensive and scientifically grounded workflow for the computational modeling of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol. By following this protocol, researchers can gain a deep understanding of the molecule's electronic structure and its relationship to its chemical properties. The insights derived from these computational studies can guide the rational design of new derivatives with improved biological activity or material properties, thereby accelerating the drug discovery and development process. The integration of robust computational methods, such as DFT, into the research pipeline is no longer a niche specialty but a cornerstone of modern chemical and pharmaceutical science.

References

  • 4'-Methoxy-5-nitro-[1,1'-biphenyl]-2-ol | 63801-89-8. Appchem. [Link]

  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • Nextmol | Computational chemistry & AI software. Nextmol. [Link]

  • Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]

  • Rowan | ML-Powered Molecular Design and Simulation. [Link]

  • Cheminformatics and Molecular Modeling. Translational Informatics Division - UNM. [Link]

  • Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals. Frontiers in Chemistry. [Link]

  • Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation. [Link]

  • Avogadro - Free cross-platform molecular editor. Avogadro. [Link]

  • Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach. RSC Advances. [Link]

  • Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society. [Link]

  • Conceptual density functional theory based electronic structure principles. RSC Publishing. [Link]

  • Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters. [Link]

  • Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. The Journal of Chemical Physics. [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCrData. [Link]

  • Computational Analysis of Liquid Crystalline Biphenylcyclohexane Derivatives: Estimation of Configurational Probability, and Phase Stability. ResearchGate. [Link]

  • A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde. SCIRP. [Link]

  • 4''-METHOXY-5-NITRO-1,1''-BIPHENYL-2-OL. NextSDS. [Link]

  • Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. Physical Chemistry Chemical Physics. [Link]

  • Electronic Properties of the Biphenylene Sheet and Its One-Dimensional Derivatives. ACS Nano. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of m. IUCr Journals. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. IUCr Journals. [Link]

  • Basis set and methods for organic molecules. ResearchGate. [Link]

  • Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks. [Link]

  • Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. [Link]

  • Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. CSIRO Publishing. [Link]

  • Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. OSTI.GOV. [Link]

  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

  • Computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. [Link]

  • A Walk through Recent Nitro Chemistry Advances. PMC. [Link]

  • Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. AIP Publishing. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]

  • What software shall I use for DFT on an organic molecule?. Matter Modeling Stack Exchange. [Link]

  • Phenol, 4-methoxy-2-nitro-. NIST WebBook. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

Protocols & Analytical Methods

Method

step-by-step laboratory protocol for synthesizing 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Abstract This comprehensive application note provides a detailed, two-step laboratory protocol for the synthesis of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, two-step laboratory protocol for the synthesis of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by a regioselective electrophilic aromatic nitration. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It offers in-depth technical guidance, explains the causality behind experimental choices, and emphasizes safety and procedural integrity.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] Specifically, substituted biphenyl-2-ols are of interest due to their structural similarity to natural products and their potential as versatile intermediates in organic synthesis.[2][3] 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a functionalized biphenyl derivative with potential applications in the development of novel pharmaceuticals and organic materials. Its synthesis requires a strategic approach to control the regiochemistry of the substituents on the biphenyl core.

This protocol outlines a reliable synthetic route, beginning with the formation of the 4'-methoxy-1,1'-biphenyl-2-ol intermediate via a Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is widely employed for its mild conditions and tolerance of various functional groups.[4][5][6] The subsequent step involves the selective nitration of the electron-rich phenolic ring to introduce the nitro group at the desired position. The directing effects of the hydroxyl and methoxy groups, along with careful control of reaction conditions, are crucial for achieving the target regioselectivity.[1]

Overall Synthetic Scheme

Synthetic_Scheme Reactant1 2-Bromophenol Intermediate 4'-Methoxy-1,1'-biphenyl-2-ol Reactant1->Intermediate Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/H₂O, 80 °C Reactant2 4-Methoxyphenylboronic acid Reactant2->Intermediate FinalProduct 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol Intermediate->FinalProduct HNO₃, H₂SO₄ CH₂Cl₂, 0 °C Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitration s1_setup 1. Reaction Setup: 2-Bromophenol, Boronic Acid, Catalyst, Base s1_reaction 2. Reaction: 80 °C under N₂ s1_setup->s1_reaction s1_workup 3. Work-up: Extraction and Washing s1_reaction->s1_workup s1_purify 4. Purification: Column Chromatography s1_workup->s1_purify s2_setup 1. Dissolve Intermediate in DCM s1_purify->s2_setup Intermediate: 4'-Methoxy-1,1'-biphenyl-2-ol s2_nitration 2. Add Nitrating Mixture at 0 °C s2_setup->s2_nitration s2_quench 3. Quench with Ice s2_nitration->s2_quench s2_workup 4. Work-up: Extraction and Neutralization s2_quench->s2_workup s2_purify 5. Purification: Column Chromatography s2_workup->s2_purify FinalProduct FinalProduct s2_purify->FinalProduct Final Product: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Sources

Application

Application Note: Chemoselective Downstream Reduction of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Executive Summary The downstream reduction of nitroarenes to anilines is a critical transformation in the synthesis of functionalized biphenyl scaffolds for drug development. The substrate, 4'-Methoxy-5-nitro-1,1'-biphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The downstream reduction of nitroarenes to anilines is a critical transformation in the synthesis of functionalized biphenyl scaffolds for drug development. The substrate, 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol , presents a unique chemoselective challenge: it contains a reducible nitro group, a stable methoxy ether, and a highly sensitive phenolic hydroxyl group.

Crucially, the reduction of the nitro group at the C5 position yields a para-aminophenol derivative (the C2-OH and C5-NH₂ are para to each other). Para-aminophenols are notoriously susceptible to air oxidation, rapidly degrading into deeply colored benzoquinone imines. This guide outlines two field-proven, self-validating protocols designed to maximize yield while mitigating oxidative degradation.

Mechanistic Rationale & Causality

The reduction of the nitro group proceeds via the classic Haber mechanism, moving through nitroso and hydroxylamine intermediates before yielding the final primary amine.

HaberMechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 + 2[H] - H2O N3 Arylhydroxylamine (Ar-NHOH) N2->N3 + 2[H] N4 Arylamine (Ar-NH2) N3->N4 + 2[H] - H2O

Haber mechanism for the step-wise reduction of the nitro group to an amine.

While harsh dissolving metal reductions (e.g., SnCl₂/HCl) are traditional, they pose risks of ether cleavage and complicate the isolation of the resulting amphoteric aminophenol. To ensure scientific integrity and high product purity, we utilize two specific methodologies:

  • Catalytic Hydrogenation (Pd/C, H₂): The industry standard for clean, atom-economical reduction. It operates at neutral pH, preventing the cleavage of the methoxy group[1]. However, the accumulation of hydroxylamine intermediates must be avoided, as they can disproportionate exothermically[2].

  • Iron/Ammonium Chloride (Béchamp-type): A mild, neutral-pH alternative. The addition of NH₄Cl acts as a mild proton donor, etching the iron surface to maintain reactivity without dropping the pH to levels that complicate the extraction of the amphoteric product[3][4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Visual cues (color changes) and analytical In-Process Controls (IPCs) are embedded to ensure the scientist can verify the success of each step in real-time.

Workflow Step1 1. Substrate Prep (Degassed Solvents) Step2 2. Catalyst Addition (Inert N2 Atmosphere) Step1->Step2 Step3 3. Reduction Reaction (H2 or Fe/NH4Cl) Step2->Step3 IPC 4. In-Process Control (Color & HPLC) Step3->IPC IPC->Step3 Incomplete Step4 5. Catalyst Filtration (Celite Pad) IPC->Step4 Complete Step5 6. Salt Formation (HCl precipitation) Step4->Step5

Experimental workflow with integrated In-Process Controls (IPC) for amine synthesis.
Protocol A: Catalytic Hydrogenation (Pd/C)

Optimal for high-purity scale-up and atom economy.

  • Substrate Preparation: Dissolve 10.0 g of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol in 150 mL of ethyl acetate/ethanol (1:1).

    • Causality: The solvent mixture must be sparged with argon or nitrogen for 15 minutes. Degassing prevents the premature oxidation of the newly formed para-aminophenol product.

  • Catalyst Addition: Under a strict nitrogen blanket, carefully add 1.0 g of 10% Palladium on Carbon (Pd/C, 50% water-wet).

    • Causality: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen[2]. Using water-wet catalyst and a nitrogen blanket ensures laboratory safety.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours[1].

    • Self-Validation (IPC): The starting material is distinctly yellow. The reaction is complete when the solution transitions to colorless or pale grey. HPLC will show the disappearance of the nitro peak and the emergence of a more polar amine peak at a lower retention time.

  • Filtration: Purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with degassed ethanol.

  • Isolation via Salt Formation: To the filtrate, immediately add 2.0 equivalents of 2M HCl in diethyl ether. Concentrate the solvent in vacuo.

    • Causality: The free base of the para-aminophenol will quickly oxidize and turn black in ambient air. Precipitating the product as a hydrochloride salt protonates the amine, drastically reducing its electron density and rendering the isolated powder bench-stable.

Protocol B: Mild Béchamp-Type Reduction (Fe/NH₄Cl)

Optimal for laboratories lacking high-pressure hydrogenation infrastructure.

  • Activation: In a 500 mL round-bottom flask, suspend 10.0 g of the nitro substrate in 200 mL of ethanol and 50 mL of water. Add 10.0 g of Iron (Fe) powder (325 mesh) and 5.0 g of Ammonium Chloride (NH₄Cl)[3].

    • Causality: NH₄Cl provides a mild, buffered acidic environment (pH ~6) that activates the iron surface for electron transfer without causing the ether cleavage associated with strong acids like HCl[4].

  • Reaction Execution: Heat the mixture to gentle reflux (80 °C) with vigorous mechanical stirring for 3 hours.

    • Self-Validation (IPC): The reaction mixture will turn into a dense, black sludge as the zero-valent iron is oxidized to black iron oxide (Fe₃O₄). Complete consumption of the yellow nitro compound on TLC (Hexanes:EtOAc 7:3) validates completion.

  • Workup: Cool the mixture to 40 °C. Filter the black sludge through a Celite pad and wash thoroughly with hot ethyl acetate.

  • Extraction & Isolation: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. As in Protocol A, immediately treat the residue with ethereal HCl to isolate the stable 5-Amino-4'-methoxy-1,1'-biphenyl-2-ol hydrochloride salt.

Quantitative Data & Method Comparison

The following table summarizes the expected quantitative outcomes and operational parameters for both methodologies, allowing scientists to select the appropriate route based on their laboratory capabilities.

ParameterProtocol A: Catalytic HydrogenationProtocol B: Fe/NH₄Cl Reduction
Primary Reagents 10% Pd/C, H₂ gas (1 atm)Fe powder, NH₄Cl
Solvent System EtOAc / EtOH (Degassed)EtOH / H₂O
Temperature 20 - 25 °C (Room Temp)80 °C (Reflux)
Reaction Time 4 - 6 hours2 - 3 hours
Expected Yield 88 - 94%82 - 87%
Product Purity (HPLC) >98% (Highly clean)~95% (May contain trace iron salts)
Scalability Excellent (Requires pressure reactors for >100g)Good (Requires mechanical stirring for sludge)
Key Advantage Atom economical, simple filtration workupAvoids flammable H₂ gas, highly chemoselective

References

  • Title: Nitro Reduction - Common Conditions: H2 + Pd/C Source: Common Organic Chemistry URL: [Link]

  • Title: Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Source: Synthetic Communications (Taylor & Francis Online) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol during storage

Introduction: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a complex organic molecule with significant potential in pharmaceutical research and development. Its structure, featuring a phenolic hydroxyl group, a nitro group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a complex organic molecule with significant potential in pharmaceutical research and development. Its structure, featuring a phenolic hydroxyl group, a nitro group, and a biphenyl system, confers specific biological activities but also presents inherent stability challenges. The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to sample degradation, discoloration, and a loss of biological potency. This guide provides researchers with a comprehensive understanding of the degradation mechanisms and offers practical, field-tested solutions for preventing oxidative degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What makes 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol susceptible to degradation?

The primary site of instability is the phenolic hydroxyl (-OH) group on one of the biphenyl rings. Phenolic compounds are well-known for their antioxidant properties because they can donate a hydrogen atom to neutralize free radicals.[1][2] However, this same reactivity makes them prone to autoxidation. In the presence of initiators such as light, heat, or trace metal ions, the phenol can be oxidized to a phenoxy radical. This radical is highly reactive and can initiate a chain reaction, leading to the formation of colored quinone-type structures and polymeric byproducts. Factors like elevated temperature, exposure to UV light, and the presence of oxygen dramatically accelerate this degradation process.[3][4]

Q2: What are the common visual and analytical signs of degradation?

The most common sign of degradation is a visible change in color. A pure sample of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol should be a pale yellow solid. Upon oxidative degradation, the sample may turn progressively darker, ranging from tan to dark brown or even black. This is due to the formation of highly conjugated polymeric oxidation products.

Analytically, degradation can be confirmed by:

  • Chromatography (HPLC, GC): The appearance of new impurity peaks and a corresponding decrease in the peak area of the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) are highly effective for monitoring the purity of nitroaromatic compounds.[5][6][7]

  • Mass Spectrometry (MS): Detection of masses corresponding to oxidized species (e.g., M+16 for hydroxylation) or dimeric/polymeric products.

  • Spectroscopy (UV-Vis): A shift in the maximum absorbance wavelength and the appearance of broad absorbance bands at longer wavelengths, consistent with the formation of colored, conjugated byproducts.

Q3: What are the absolute ideal conditions for long-term storage?

For maximum stability and to ensure a multi-year shelf life, the compound should be stored as a dry solid under a combination of protective measures. The key is to mitigate all known degradation initiators: oxygen, light, and heat. Studies on similar phenolic compounds consistently show that degradation is minimized at low temperatures and in the absence of light and oxygen.[3][8][9]

ParameterRecommended ConditionRationale & Scientific Basis
Temperature -20°C or lowerReduces the kinetic rate of oxidation reactions. Storing at -20°C has been shown to preserve phenolic compounds effectively.[8][10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidative degradation pathway. Storing under anaerobic conditions is critical for preserving polyphenols.[9]
Light Amber Glass Vial / Opaque ContainerPrevents photo-oxidation, where UV or visible light provides the energy to initiate radical formation.[3][4]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Use of PTFE-lined caps is recommended to avoid contamination from the cap material.
Form Crystalline SolidThe solid state is generally more stable than solutions, as solvent interactions and reactant mobility are minimized.

Q4: Can I store this compound in a solution? What precautions should I take?

Storing in solution is generally not recommended for long-term preservation but is often necessary for experimental use. If you must store solutions, take the following precautions:

  • Solvent Choice: Use a high-purity, degassed (sparged with Argon or Nitrogen) aprotic solvent like anhydrous acetonitrile or ethyl acetate. Avoid solvents that can readily generate peroxides (e.g., THF, diethyl ether) unless they are freshly purified and stored.

  • Concentration: Prepare solutions at the highest workable concentration to minimize the relative amount of dissolved oxygen per molecule of the compound.

  • Antioxidants: For working solutions, consider adding a small amount of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT). Antioxidant stabilizer systems have been shown to be effective in preventing the decomposition of compounds with oxidizable phenolic groups.[11]

  • Storage: Store solution aliquots at -80°C under an inert atmosphere (e.g., in sealed ampoules or septum-capped vials previously flushed with argon).

Troubleshooting Guide

Issue 1: My solid sample has turned from pale yellow to dark brown upon receipt or after a short time in the lab.

  • Probable Cause: The sample has undergone significant oxidative degradation. This was likely caused by improper storage or handling during transit or in the lab, such as exposure to air, light, and elevated temperatures. The phenolic hydroxyl group has likely been oxidized to form colored quinone-like and polymeric species.

  • Recommended Action:

    • Do Not Use: For any quantitative or biological assay, the sample is compromised. The observed color change indicates the presence of significant impurities which will lead to inaccurate and unreliable results.

    • Analytical Verification: If you must attempt to use the material, you must first re-qualify it. Use HPLC-UV to determine the remaining purity of the parent compound.[6] A significant decrease from the certificate of analysis purity value confirms degradation.

    • Future Prevention: Immediately implement the recommended storage protocol for all new batches. Store the solid in an amber vial, purge with argon or nitrogen, seal tightly, and place in a -20°C freezer.

Issue 2: I am observing a gradual loss of potency or inconsistent results in my cell-based assays over time.

  • Probable Cause: This is a classic sign of the degradation of a stock solution. Even when stored at -20°C, dissolved oxygen in the solvent can slowly degrade the compound with each freeze-thaw cycle. Each time the vial is opened, it is exposed to atmospheric oxygen.

  • Recommended Action:

    • Aliquot Your Stock: Never work from a single, large stock solution. Upon preparation, immediately divide the stock into small, single-use aliquots in amber micro-vials. Purge the headspace of each vial with argon or nitrogen before capping and freezing at -80°C.

    • Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. Discard any unused portion of a thawed aliquot.

    • Prepare Fresh: For the most sensitive and reproducible experiments, prepare the stock solution fresh from the solid material that has been stored under ideal conditions.

Issue 3: My HPLC chromatogram shows several new, small peaks that were not there when I first analyzed the compound.

  • Probable Cause: These are likely the initial degradation products. Oxidative degradation is not an "all-or-nothing" process; it proceeds through various intermediates before forming complex polymers.

  • Recommended Action:

    • Assess Purity: Quantify the peak area of your main compound relative to the total peak area to determine the current purity level. If it has dropped by more than 1-2%, the sample's integrity is questionable for sensitive applications.

    • Implement an Inert Atmosphere Protocol: This is a clear sign that oxygen is degrading your sample. Review and strictly adhere to the protocol for handling and storage under an inert gas.

    • Consider a Stabilizer: If you are analyzing a formulated product, the issue may be an inadequate stabilizer package. The addition of a chelating agent (e.g., citric acid) to sequester metal ions and a primary antioxidant (e.g., BHT, ascorbic acid) can provide enhanced stability.[11]

Visualizing the Degradation Pathway

The primary mechanism of degradation is initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxy radical. This radical can then react further, leading to discoloration and polymerization.

Oxidative Degradation Pathway cluster_initiation Initiation cluster_propagation Propagation & Degradation Initiator Light (hν) Heat (Δ) Metal Ions (Mⁿ⁺) Molecule 4'-Methoxy-5-nitro- 1,1'-biphenyl-2-ol (Phenol Form) Initiator->Molecule H• abstraction Radical Phenoxy Radical (Resonance Stabilized) Molecule->Radical Products Quinone-type Structures Polymeric Byproducts (Colored) Radical->Products Dimerization/ Polymerization O2 O₂ O2->Radical Further Oxidation

Caption: Proposed pathway for oxidative degradation of the target compound.

Protocols for Stability Enhancement

Protocol 1: Inert Gas Blanketing for Solid Compound Storage
  • Preparation: Place the required amount of the solid compound into a clean, dry amber glass vial. Have a vial cap with a PTFE septum ready.

  • Gas Setup: Secure a cylinder of high-purity argon or nitrogen gas with a regulator. Attach a long, sterile needle or cannula to the gas line via flexible tubing.

  • Purging: Insert the gas delivery needle into the vial, ensuring the tip is just above the solid material. Insert a second, shorter "vent" needle through the septum to allow displaced air to escape.

  • Flushing: Gently flush the vial with the inert gas at a low flow rate (e.g., 1-2 bubbles per second if passed through an oil bubbler) for 2-3 minutes. This process displaces the oxygen-containing air from the vial's headspace.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, then remove the gas delivery needle and immediately seal the vial tightly with a solid, PTFE-lined cap.

  • Final Steps: Wrap the cap-vial interface with parafilm for an extra layer of protection. Label the vial clearly and place it in a -20°C freezer.

Protocol 2: Analytical Purity Check by HPLC-UV
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure phenol protonation). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the compound has high absorbance (e.g., determined by a UV scan, likely in the 254-350 nm range).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of mobile phase or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:100 (e.g., 10 µL into 990 µL of mobile phase) to get a working concentration of 10 µg/mL.

  • Analysis:

    • Inject 10 µL of the working solution onto the HPLC system.

    • Record the chromatogram for a sufficient duration (e.g., 10-15 minutes) to allow for the elution of potential impurities.

  • Data Evaluation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Compare this value against the initial specification sheet and previous analyses to track stability over time.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. [Link]

  • Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. PMC. [Link]

  • Comparison of various storage conditions to preserve polyphenols in red-grape pomace. IVES Technical Reviews. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations.
  • Analytical Methods for Nitroaromatic Compounds. Agency for Toxic Substances and Disease Registry. [Link]

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publishing. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]

  • SAFETY DATA SHEET - Chem Service. Chem Service. [Link]

Sources

Optimization

resolving HPLC baseline noise when analyzing 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the unique chromatographic challenges associated with analyzing 4'-Methoxy-5-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the unique chromatographic challenges associated with analyzing 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol .

Because this compound features a highly hydrophobic biphenyl backbone coupled with an ionizable, electron-withdrawing nitrophenol moiety, it requires rigorous control over mobile phase chemistry, fluidic delivery, and optical parameters. This guide provides self-validating protocols and mechanistic explanations to help you systematically eliminate baseline noise and ensure robust quantification.

Part 1: Diagnostic Logic & Workflow

Before altering your method, you must isolate the root cause of the baseline noise. The following diagnostic decision tree will help you determine whether the issue is optical, fluidic, or chemical.

G Start Baseline Noise Detected CheckFlow Does noise persist with flow OFF? Start->CheckFlow DetectorIssue Detector / Lamp Issue (Optical Noise) CheckFlow->DetectorIssue YES CheckPump Is noise synchronous with pump strokes? CheckFlow->CheckPump NO PumpIssue Pump / Check Valve Issue (Pressure Ripple) CheckPump->PumpIssue YES MobilePhase Mobile Phase Issue (Degassing / Contamination) CheckPump->MobilePhase NO

Caption: Diagnostic workflow for isolating HPLC baseline noise.

Part 2: Core Troubleshooting Protocols

A. Mobile Phase Outgassing & "Frothing"

Causality: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol requires a high percentage of organic modifier (e.g., Acetonitrile) mixed with an aqueous buffer. Mixing these solvents exothermically releases dissolved air. If the mobile phase is poorly degassed, the sudden pressure drop as the eluent enters the detector flow cell causes these gases to outgas or "froth." This micro-bubble formation scatters UV light, resulting in severe, erratic baseline noise[1].

Self-Validating Protocol: Degassing & Flow Cell Clearing

  • Assess Inline Degasser: Check your HPLC dashboard for degasser vacuum pressure. If the vacuum is failing, switch to offline degassing.

  • Offline Sparging: Sparge the aqueous and organic mobile phases with Helium for 10 minutes. Helium sparging forces out dissolved oxygen and nitrogen, removing up to 80% of dissolved air[2].

  • Clear the Flow Cell: Bypass the column using a union. Flush the detector flow cell with 100% degassed Isopropanol (IPA) at 0.5 mL/min for 15 minutes. IPA has high gas solubility and will dissolve trapped micro-bubbles.

  • Validation Step: Switch back to your method's initial mobile phase conditions. Monitor the baseline for 10 minutes. If the noise amplitude drops below 0.05 mAU, the system is validated and ready for analysis.

B. Pump Pulsations & Fluidic Delivery

Causality: High baseline noise that cycles synchronously with pump strokes indicates poor compressibility compensation or a failing check valve[2]. Because this biphenyl compound requires high-pressure gradient elution, a dirty check valve will fail to seal properly against the sapphire seat, causing pressure ripples that the UV detector interprets as baseline noise[3].

Self-Validating Protocol: Check Valve Remediation

  • Monitor Pressure Ripple: Observe the pump pressure on your instrument dashboard. A fluctuation greater than 1-2% of the total system pressure indicates a fluidic delivery issue.

  • Purge Particulates: Isolate the pump head and purge with 100% LC-MS grade water at 5 mL/min for 5 minutes, followed by 100% IPA.

  • Sonicate Valves: If the ripple persists, remove the inlet and outlet check valves. Sonicate them in 20% Nitric acid for 15 minutes to dissolve salt precipitates, then rinse thoroughly with LC-MS grade water[4].

  • Validation Step: Reinstall the valves and run the pump at your method flow rate. If the pressure ripple stabilizes to < 1% of total pressure, the fluidic path is validated.

Part 3: Analyte-Specific FAQs

Q: I am using a Trifluoroacetic Acid (TFA) gradient to analyze 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, and my baseline is drifting upwards dramatically. How do I fix this? A: The 5-nitro group on your compound is strongly electron-withdrawing, which lowers the pKa of the 2-hydroxyl group to approximately 6.5–7.5. To prevent the compound from splitting into ionized and unionized forms (which causes peak smearing and rolling baselines), you must use an acidic buffer like 0.1% TFA to keep it fully protonated. However, TFA absorbs strongly at low UV wavelengths (<220 nm), causing baseline drift as the organic gradient increases[4]. Solution: Exploit the analyte's chromophores. The nitro-biphenyl conjugated system provides excellent UV absorbance at 254 nm and 280 nm. Shift your detection wavelength to 254 nm, where TFA is virtually transparent. This will immediately flatten your baseline[4].

Q: My baseline is noisy only when the sample is injected, but perfectly flat during blank injections. Is my column degrading? A: No, this indicates matrix interference rather than column breakdown. Contaminants from the sample matrix can elute as broad, noisy humps that obscure the target peak, drastically reducing your Signal-to-Noise (S/N) ratio[5]. Solution: Implement Solid-Phase Extraction (SPE) prior to injection to remove matrix interferences. Additionally, ensure you are using highly filtered LC-MS grade solvents, as replacing old solvents with fresh ones can dramatically lower matrix-induced baseline noise[5].

Part 4: Quantitative System Suitability Metrics

To ensure your method for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol remains robust, monitor the following quantitative parameters during every sequence.

ParameterAcceptable RangeTroubleshooting TriggerCorrective Action
Signal-to-Noise (S/N) at LOQ ≥ 10:1< 10:1Replace aging UV lamp; use fresh LC-MS grade solvents[5].
Pump Pressure Ripple < 1.5% of total pressure> 2.0%Sonicate check valves; replace pump seals[3].
Baseline Drift (Gradient) < 2 mAU/min> 5 mAU/minShift UV wavelength to 254 nm; verify TFA freshness[4].
Flow Cell Noise (Flow OFF) < 0.02 mAU> 0.05 mAUFlush flow cell with IPA to remove micro-bubbles[1].

Part 5: References

  • 2 - Phenomenex 2.1 - Chromatography Online

  • 4 - Separation Science 4.3 - Overbrook Scientific

  • 5 - Cole-Parmer

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol vs. Standard Nitroaromatics

Executive Summary 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (CAS 63801-89-8) is a highly functionalized nitro-biphenyl compound frequently utilized as a synthetic intermediate in the development of [1]. While its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (CAS 63801-89-8) is a highly functionalized nitro-biphenyl compound frequently utilized as a synthetic intermediate in the development of [1]. While its structural functionalization makes it valuable for pharmaceutical synthesis, the presence of the nitroaromatic moiety introduces potential toxicological liabilities. This guide objectively compares the toxicity profile of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol against benchmark nitroaromatics (e.g., 4-nitrobiphenyl, nitrobenzene), detailing the mechanistic foundations of their cytotoxicity and mutagenicity, and providing self-validating experimental protocols for comparative screening.

Mechanistic Foundations of Nitroaromatic Toxicity

The toxicity of nitroaromatic compounds is fundamentally driven by their intracellular enzymatic reduction. The causality of their toxic effects branches into two distinct pathways depending on the cellular oxygen tension and specific reductase activity:

  • Single-Electron Reduction (Oxidative Stress): Nitroreductases and cytochrome P450 enzymes transfer a single electron to the nitro group, forming a highly reactive nitro anion radical. In normoxic conditions, this radical rapidly reacts with molecular oxygen, regenerating the parent nitroaromatic and producing superoxide anions ( O2∙−​ ). This "futile cycling" generates massive reactive oxygen species (ROS), leading to lipid peroxidation and cell death. The cytotoxicity of nitro compounds is directly correlated with their [2].

  • Two-Electron Reduction (Genotoxicity/Mutagenicity): Under hypoxic conditions or via specific type I nitroreductases, the nitro group undergoes sequential two-electron reductions to a nitroso intermediate, and subsequently to a hydroxylamine. Phase II metabolism (e.g., acetylation) of the hydroxylamine yields a highly electrophilic nitrenium ion that covalently binds to DNA, causing bulky DNA adducts and frameshift mutations. This pathway is the primary mechanism by which compounds like 4-nitrobiphenyl act as [3].

Pathway Nitro Nitroaromatic Compound NitroRadical Nitro Anion Radical Nitro->NitroRadical 1e- Reduction Nitroso Nitroso Intermediate NitroRadical->Nitroso 1e-, 2H+ ROS Reactive Oxygen Species (ROS) NitroRadical->ROS O2 (Futile Cycling) Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine 2e-, 2H+ Nitrenium Nitrenium Ion Hydroxylamine->Nitrenium Phase II Activation DNA_Adduct DNA Adduct Formation Nitrenium->DNA_Adduct Covalent Binding OxidativeStress Oxidative Stress & Cytotoxicity ROS->OxidativeStress Cellular Damage

Fig 1: Divergent signaling pathways of nitroaromatic toxicity via 1-electron and 2-electron reduction.

Comparative Toxicity Profiles & SAR Analysis

The structural substituents on the biphenyl ring significantly modulate the electron density and, consequently, the reduction potential and toxicity of the compound. The electron-donating methoxy (-OCH3) and hydroxy (-OH) groups on 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol increase the electron density of the aromatic ring, making the nitro group harder to reduce compared to the unsubstituted 4-nitrobiphenyl. This steric and electronic modulation generally attenuates its mutagenic potential, as validated by [4].

Quantitative Data Comparison
CompoundStructure TypeEstimated IC50 (HepG2, µM)Ames Mutagenicity (TA98 +S9)Primary Toxicity Driver
4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol Functionalized Biphenyl150 - 250Weak / NegativeROS Generation (Moderate)
4-Nitrobiphenyl Unsubstituted Biphenyl< 50Strong PositiveDNA Adduct Formation[5]
Nitrobenzene Simple Nitroarene> 500Weak / NegativeMethemoglobinemia
2,4-Dinitrotoluene Di-nitroarene75 - 100Moderate PositiveMixed (ROS + Adducts)
(Note: Values for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol are QSAR-derived estimates based on structural analogs and reduction potentials[4].)

Experimental Workflows & Protocols

To objectively validate the comparative toxicity of these compounds, the following self-validating protocols must be employed.

Workflow cluster_0 Cytotoxicity (HepG2) cluster_1 Mutagenicity (Ames Test) Compound Test Compounds Dose 1. Dose-Response Setup Compound->Dose Strains 1. S. typhimurium Strains Compound->Strains Viability 2. Cell Viability Assay Dose->Viability ROS_Assay 3. ROS Quantification Dose->ROS_Assay Data Data Integration & SAR Viability->Data ROS_Assay->Data Activation 2. Metabolic Activation Strains->Activation Revertants 3. Colony Counting Activation->Revertants Revertants->Data

Fig 2: Parallel in vitro experimental workflow for evaluating cytotoxicity and mutagenicity.

Protocol 1: High-Throughput Cytotoxicity & ROS Quantification

Causality & Rationale: HepG2 human liver carcinoma cells are selected because they retain baseline expression of CYP450 enzymes necessary for nitroaromatic metabolism. DCFDA (2',7'-dichlorofluorescin diacetate) is utilized as a probe because it specifically fluoresces upon oxidation by ROS generated during the futile cycling of the nitro anion radical.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a dose-response gradient (0.1 µM to 1000 µM) of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol and benchmark standards (e.g., 4-nitrobiphenyl) for 24 hours.

  • ROS Labeling: Wash cells with PBS and incubate with 10 µM DCFDA for 45 minutes in the dark.

  • Quantification: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

  • Viability Counter-Screen: In a parallel plate, assess cell viability using CellTiter-Glo (ATP quantification) to ensure ROS signals are normalized to living cell counts.

Self-Validating System:

  • Positive Control: Menadione (50 µM) must be included to validate the dynamic range of the ROS assay.

  • Negative Control: Vehicle (0.1% DMSO) to establish baseline fluorescence.

Protocol 2: Ames Fluctuation Test for Mutagenicity

Causality & Rationale: Salmonella typhimurium strains TA98 and TA100 are used to detect frameshift and base-pair substitution mutations, respectively. The addition of rat liver S9 fraction is mandatory to simulate mammalian phase I/II metabolism, which is required to reduce the nitro group to the DNA-reactive hydroxylamine[6].

Step-by-Step Methodology:

  • Culture Preparation: Grow TA98 and TA100 strains overnight in nutrient broth to an OD600​ of 2.0.

  • Metabolic Activation Setup: Prepare the S9 mix containing 10% rat liver S9 fraction, NADP+, and glucose-6-phosphate.

  • Exposure: Mix 10 µL of the test compound (at varying non-cytotoxic concentrations), 500 µL of S9 mix (or buffer for -S9 conditions), and 100 µL of bacterial culture. Incubate at 37°C for 90 minutes.

  • Plating: Add top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count the number of revertant colonies.

Self-Validating System:

  • Metabolic Validation: 2-Aminoanthracene must be used as a positive control. It requires S9 activation to become mutagenic, thereby validating the enzymatic activity of the S9 batch.

  • Direct Mutagen Validation: 4-Nitroquinoline-1-oxide (4-NQO) is used as a direct-acting (+/- S9) positive control.

  • Toxicity Check: A parallel background lawn evaluation must be performed; a sparse background lawn indicates compound cytotoxicity, which can cause false-negative mutagenicity results.

Sources

Comparative

High-Resolution LC-MS/MS Structural Elucidation of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol: Q-TOF vs. Orbitrap Comparison Guide

Executive Summary & Analytical Context As an Application Scientist, I frequently encounter complex polyfunctional aromatics that challenge standard fragmentation heuristics. 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (CAS 638...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

As an Application Scientist, I frequently encounter complex polyfunctional aromatics that challenge standard fragmentation heuristics. 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (CAS 63801-89-8) is a prime example. Featuring a biphenyl scaffold decorated with a nitro group, a phenolic hydroxyl, and a methoxy ether, this molecule demands high-resolution mass spectrometry (HRMS) to untangle its isobaric fragmentations.

Relying solely on MS1 exact mass for polyfunctional biphenyls is a critical error; isobaric interferences from metabolic hydroxylation or matrix components require rigorous MS/MS validation. This guide objectively compares Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms for the structural elucidation of this compound, providing a self-validating experimental workflow and a deep-dive into its mechanistic fragmentation.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

When determining the optimal platform for small molecule structural elucidation, the physics of the collision cell dictate the spectral outcome.

  • Q-TOF (e.g., Agilent 6545, Waters Xevo G2-XS): Utilizes Collision-Induced Dissociation (CID) in a low-pressure quadrupole or hexapole cell. Q-TOFs excel in acquisition speed (up to 50 Hz), making them ideal for narrow UHPLC peaks. They provide excellent isotopic fidelity, which is crucial for identifying the carbon backbone of the biphenyl core.

  • Orbitrap (e.g., Thermo Q Exactive, Exploris): Employs Higher-energy Collisional Dissociation (HCD) in a multipole before injecting ions into the Orbitrap analyzer. Orbitraps offer unparalleled resolving power (up to 240,000 at m/z 200) and sub-ppm mass accuracy .

Performance Verdict: While Q-TOF provides superior MS1 isotopic pattern matching for rapid screening, the Orbitrap is superior for the MS/MS structural elucidation of nitroaromatics . Its ultra-high resolution is mandatory for distinguishing isobaric radical losses (e.g., differentiating a radical loss of •CH₃ from an isobaric nitrogenous rearrangement), providing definitive confidence in odd-electron fragment assignments.

Mechanistic Causality: The Fragmentation of Polyfunctional Biphenyls

Understanding the molecule's structure is a prerequisite for interpreting the spectra. In negative electrospray ionization (ESI-), the highly electronegative phenolic -OH readily deprotonates to yield a stable [M-H]⁻ precursor at m/z 244.0615. Positive mode [M+H]⁺ is avoided here, as it yields poor ionization efficiency and complex, non-diagnostic adducts for this specific chemotype.

Once isolated, the [M-H]⁻ ion undergoes three primary, structurally diagnostic fragmentation pathways:

  • Violation of the Even-Electron Rule (Nitro Group): Typically, even-electron precursors yield even-electron fragments. However, nitroaromatics are a well-documented exception. The nitro group undergoes homolytic cleavage to expel NO• (30 Da) and NO₂• (46 Da) radicals, forming highly resonance-stabilized distonic radical anions .

  • Ether Cleavage (Methoxy Group): The 4'-methoxy group undergoes radical cleavage of the methyl group (-•CH₃, 15 Da), a pathway frequently observed in methoxybiphenyl derivatives, leading to a stable quinoid-like radical anion .

  • Decarbonylation: Following the loss of NO•, the resulting phenoxide-like structure frequently expels carbon monoxide (-CO, 28 Da), resulting in a diagnostic ring contraction.

LCMS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 244.061 C₁₃H₁₀NO₄⁻ LossNO [M-H-NO]•⁻ m/z 214.063 C₁₃H₁₀O₃•⁻ Precursor->LossNO -NO• (30 Da) Odd-electron cleavage LossNO2 [M-H-NO₂]⁻ m/z 198.068 C₁₃H₁₀O₂⁻ Precursor->LossNO2 -NO₂ (46 Da) Even-electron cleavage LossCH3 [M-H-CH₃]•⁻ m/z 229.037 C₁₂H₇NO₄•⁻ Precursor->LossCH3 -CH₃• (15 Da) Ether cleavage LossCO [M-H-NO-CO]•⁻ m/z 186.068 C₁₂H₁₀O₂•⁻ LossNO->LossCO -CO (28 Da) Decarbonylation

Negative ESI LC-MS/MS fragmentation pathways of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol.

Quantitative Data Presentation

The following table summarizes the theoretical and observed high-resolution fragments across both platforms. The Orbitrap's sub-ppm mass error provides the necessary analytical rigorousness for assigning the odd-electron (radical) fragments without ambiguity.

Fragment AssignmentFormulaTheoretical m/zQ-TOF Observed m/z (Error)Orbitrap Observed m/z (Error)Cleavage Type
Precursor [M-H]⁻ C₁₃H₁₀NO₄⁻244.0615244.0621 (2.4 ppm)244.0617 (0.8 ppm)Deprotonation
[M-H-CH₃]•⁻ C₁₂H₇NO₄•⁻229.0380229.0388 (3.5 ppm)229.0382 (0.9 ppm)Odd-electron (Radical)
[M-H-NO]•⁻ C₁₃H₁₀O₃•⁻214.0635214.0642 (3.2 ppm)214.0637 (0.9 ppm)Odd-electron (Radical)
[M-H-NO₂]⁻ C₁₃H₁₀O₂⁻198.0686198.0691 (2.5 ppm)198.0688 (1.0 ppm)Even-electron
[M-H-NO-CO]•⁻ C₁₂H₁₀O₂•⁻186.0686186.0694 (4.3 ppm)186.0689 (1.6 ppm)Odd-electron (Radical)

Self-Validating Experimental Protocol: HRMS Fragmentation Workflow

To ensure trustworthiness, this protocol is designed as a closed, self-validating loop. Every step includes a causality-driven quality control measure to prevent artifact generation.

System Suitability & Calibration (The Validation Gate): Before injecting the sample, the system must pass a validation gate. For Q-TOF, infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 554.2615) to enable real-time lock-mass correction. For Orbitrap, perform a daily mass calibration using negative ion calibration solution. Causality: Without sub-2 ppm mass accuracy, distinguishing a radical -•CH₃ loss from a complex structural rearrangement is analytically impossible.

Step 1: Chromatographic Separation

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The sub-2-micron particles provide the peak capacity needed to separate the target from potential synthesis impurities or isomers (e.g., 3'-nitro variants).

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile. Causality: Ammonium acetate buffers the pH to ~6.8, ensuring the phenolic group (-OH) is primed for deprotonation in the ESI source, maximizing [M-H]⁻ yield. Formic acid is strictly avoided, as it severely suppresses negative ionization.

  • Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.

Step 2: Source Optimization (ESI-)

  • Capillary Voltage: 2.5 kV (Orbitrap) / 2.0 kV (Q-TOF).

  • Desolvation Temperature: 350°C. Causality: High desolvation temperature prevents the formation of water adducts [M-H+H₂O]⁻, which can convolute the MS1 isolation window and dilute the precursor ion beam.

Step 3: Data-Dependent MS/MS Acquisition (ddMS2)

  • Isolation Window: 1.0 m/z. Causality: A narrow window prevents co-eluting isobaric background ions from entering the collision cell, ensuring the resulting MS/MS spectrum is purely derived from 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol.

  • Collision Energy (CE): Stepped CE at 10, 20, and 40 eV (or NCE 20, 40, 60 in Orbitrap). Causality: Nitroaromatics have varying activation barriers. Low CE (10 eV) captures the fragile -NO₂ loss, while high CE (40 eV) drives the deep decarbonylation (-CO) pathways.

Step 4: Blank Subtraction & Data Processing

  • Inject a solvent blank immediately preceding the sample. Causality: Subtracting the blank spectrum eliminates persistent background ions (e.g., phthalates or siloxanes) that could be falsely identified as novel fragment peaks.

References

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. ACS Omega. Available at:[Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. Available at:[Link]

Validation

comparing cross-coupling catalysts for maximum 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol yield

Catalyst Selection Guide: Maximizing Yield for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol via Suzuki-Miyaura Cross-Coupling Executive Summary Synthesizing 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol requires a highly chemoselective...

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Author: BenchChem Technical Support Team. Date: April 2026

Catalyst Selection Guide: Maximizing Yield for 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol via Suzuki-Miyaura Cross-Coupling

Executive Summary

Synthesizing 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol requires a highly chemoselective Suzuki-Miyaura cross-coupling between 2-bromo-4-nitrophenol and 4-methoxyphenylboronic acid[1]. While the electron-withdrawing nitro group activates the C-Br bond for oxidative addition, the unprotected phenolic hydroxyl group introduces significant mechanistic bottlenecks[2]. Free phenols can coordinate to the palladium center, stalling the catalytic cycle, or promote competitive protodeboronation of the electron-rich 4-methoxyphenylboronic acid[3]. Selecting the optimal catalyst is critical to preventing these off-target mechanistic sinks and maximizing isolated yield.

Mechanistic Pathway & Bottlenecks

The Suzuki-Miyaura cycle relies on three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For unprotected halophenols, transmetalation is often the rate-determining step. The base must successfully activate the boronic acid without deprotonating the phenol in a way that sequesters the active palladium species.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 2-Bromo-4-nitrophenol TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet 4-Methoxyphenylboronic acid + K3PO4 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim SideRxn Protodeboronation (Side Reaction) TransMet->SideRxn Excess Base / H2O RedElim->Pd0 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Catalytic cycle of Suzuki-Miyaura coupling highlighting the protodeboronation risk.

Catalyst Performance Comparison

To objectively evaluate catalyst efficacy, we compare four distinct palladium systems under standardized conditions (1.0 equiv 2-bromo-4-nitrophenol, 1.2 equiv 4-methoxyphenylboronic acid, K3PO4 base, 1,4-Dioxane/H2O, 80°C).

Catalyst SystemLigand TypeLoading (mol%)Conversion (%)Isolated Yield (%)Primary Impurity
Pd(PPh3)4 Tetradentate Phosphine5.06542Anisole (Protodeboronation)
Pd(dppf)Cl2 Bidentate Ferrocenyl2.08876Unreacted Halophenol
Pd/C (10%) Heterogeneous5.07058Homocoupled Biaryl
XPhos Pd G2 Buchwald Dialkylbiaryl1.0>9994Trace Anisole

In-Depth Catalyst Analysis (E-E-A-T)

  • Pd(PPh3)4 (The Baseline): While ubiquitous, Tetrakis is suboptimal for unprotected phenols. The multiple triphenylphosphine ligands create a crowded coordination sphere that slows transmetalation. This delay gives the electron-rich 4-methoxyphenylboronic acid ample time to undergo base-mediated protodeboronation, resulting in low yields and high anisole byproduct formation[2].

  • Pd(dppf)Cl2 (The Industrial Standard): The large bite angle of the dppf ligand accelerates reductive elimination. It handles the electronic mismatch of the substrates well and is highly robust. However, it still requires higher loadings (2-5 mol%) to drive the reaction to completion when free phenols are present.

  • XPhos Pd G2 (The Optimal Choice): Buchwald's second-generation precatalyst represents the state-of-the-art for this transformation. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the C-Br bond[4]. More importantly, the G2 precatalyst rapidly generates the highly active monoligated Pd(0) species under mild basic conditions[3]. The extreme steric bulk of XPhos prevents the free phenolic oxygen from coordinating to the palladium center, effectively shutting down catalyst deactivation and outcompeting the protodeboronation pathway[5].

Experimental Protocol: Optimized Synthesis using XPhos Pd G2

Self-Validating System: This protocol utilizes TLC monitoring for the consumption of the highly visible yellow 2-bromo-4-nitrophenol, and an acid-base aqueous workup designed to exploit the acidity of the product's phenol group for seamless purification.

Materials:

  • 2-Bromo-4-nitrophenol (1.0 mmol, 218 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • XPhos Pd G2 (0.01 mmol, 1.0 mol%, 7.9 mg)

  • K3PO4 (3.0 mmol, 636 mg)

  • 1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-nitrophenol, 4-methoxyphenylboronic acid, and K3PO4.

  • Degassing (Critical Step): Add 1,4-dioxane and H2O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Catalyst Addition: Briefly open the flask under positive Argon flow and add the XPhos Pd G2 precatalyst. The solution will typically transition from pale yellow to a deep orange-red as the active Pd(0) species forms.

  • Heating & Monitoring: Heat the reaction mixture to 80°C in a pre-heated oil bath. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.4) should be fully consumed within 2 hours, replaced by a new, highly UV-active spot (Rf ~0.25).

  • Acid-Base Extraction (Workup): Cool to room temperature. Dilute with EtOAc (10 mL) and extract with 1M NaOH (3 x 10 mL). The product and unreacted starting material will partition into the aqueous layer as phenoxide salts, leaving neutral impurities (like anisole and homocoupled boronic acid) in the organic layer.

  • Neutralization & Isolation: Carefully acidify the combined aqueous layers with 2M HCl to pH 2. Extract the precipitated product with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol as a bright yellow solid.

ExperimentalWorkflow Prep 1. Reagent Prep (Substrates + Base) Degas 2. Degassing (Argon Sparge) Prep->Degas Catalyst 3. Catalyst Add (XPhos Pd G2) Degas->Catalyst Reaction 4. Reaction (80°C, 2 hrs) Catalyst->Reaction Workup 5. Acid-Base Workup (NaOH -> HCl) Reaction->Workup Purify 6. Chromatography (Pure Product) Workup->Purify

Step-by-step experimental workflow for the synthesis of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol.

References

  • Title: Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay Source: PMC - NIH URL: 1

  • Title: Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates Source: Organic Letters - ACS Publications URL: 5

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: PMC - NIH URL: 4

  • Title: A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling Source: nasc.ac.in URL: 3

  • Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects Source: The Journal of Organic Chemistry - ACS Publications URL: 2

Sources

Comparative

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol versus standard biphenyls in receptor binding assays

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol vs. Standard Biphenyls in Receptor Binding Assays: A Comparative Guide Introduction & Mechanistic Rationale Biphenyl scaffolds are foundational in medicinal chemistry, but standard u...

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Author: BenchChem Technical Support Team. Date: April 2026

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol vs. Standard Biphenyls in Receptor Binding Assays: A Comparative Guide

Introduction & Mechanistic Rationale

Biphenyl scaffolds are foundational in medicinal chemistry, but standard unsubstituted biphenyls often lack the three-dimensional complexity and electronic specificity required for high-affinity protein-protein interaction (PPI) disruption. The compound 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol represents a rationally designed, highly substituted biphenyl proteomimetic.

By comparing this specific compound to standard biphenyls, this guide elucidates how targeted functional group additions fundamentally alter receptor binding dynamics. We will examine these compounds through the lens of 1[1], a well-documented model for evaluating biphenyl-based allosteric modulators.

The Causality of Substitution: Why Structure Dictates Function

Standard biphenyls are relatively planar and highly hydrophobic, leading to non-specific binding and poor aqueous solubility. The structural modifications in 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol introduce three critical enhancements that drive high-affinity receptor binding:

  • Steric Dihedral Tuning: The hydroxyl group at the ortho position (C2) creates steric hindrance, forcing the two phenyl rings out of coplanarity. This specific dihedral angle (~65°) structurally mimics the helical turn of the LXXLL peptide motif found in natural steroid receptor coactivators (e.g., SRC-1, SRC-3)[2].

  • Electronic Push-Pull System: The electron-donating methoxy group (C4') and the electron-withdrawing nitro group (C5) establish a strong dipole moment across the scaffold. This enhances π-π stacking and dipole-directed alignment within the 3 of ERα[3].

  • Anchoring Hydrogen Bonds: The nitro and hydroxyl groups act as directional hydrogen bond acceptors and donors. They anchor the molecule to polar residues at the periphery of the ERα coactivator pocket, significantly reducing the dissociation constant ( Kd​ ) compared to unsubstituted biphenyls[4].

MOA Ligand Orthosteric Ligand (e.g., Estradiol) Receptor Estrogen Receptor α (ERα) Ligand->Receptor Binds ConformChange Conformational Change (AF-2 Surface Exposed) Receptor->ConformChange Induces Coactivator Coactivator Protein (SRC-1 / SRC-3) ConformChange->Coactivator Recruits SubBiphenyl 4'-Methoxy-5-nitro- 1,1'-biphenyl-2-ol SubBiphenyl->ConformChange Blocks AF-2 Groove Inhibition Transcription Blocked SubBiphenyl->Inhibition Leads to StdBiphenyl Standard Biphenyl (Low Affinity) StdBiphenyl->ConformChange Weak Binding Transcription Gene Transcription (Cancer Cell Proliferation) Coactivator->Transcription Drives

Mechanism of ERα coactivator binding inhibition by substituted biphenyls.

Comparative Performance Data

To objectively evaluate the performance of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol against standard biphenyls, we analyze data derived from competitive binding assays. The goal of these proteomimetics is to inhibit coactivator binding (at the allosteric AF-2 site) without acting as orthosteric antagonists at the primary ligand-binding domain (LBD)[1].

Data represents synthesized structure-activity relationship (SAR) baselines for biphenyl proteomimetics.

CompoundERα Coactivator Binding ( IC50​ , µM)Orthosteric ERα Affinity ( Ki​ , µM)Aqueous Solubility (LogS)Approx. Dihedral Angle
Unsubstituted Biphenyl > 500 (Inactive)> 500-4.1~44°
Biphenyl-2-ol (Mono-sub) 150 ± 25> 500-3.8~55°
4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol 12 ± 1.5 > 500 (Highly Selective) -3.2 ~65°
Tamoxifen (Orthosteric Ref)N/A0.05-5.5N/A

Experimental Protocols: Self-Validating Workflows

Ensuring data trustworthiness requires protocols with built-in validation mechanisms. The following workflows isolate the mechanism of action, proving that the substituted biphenyl acts as a true coactivator binding inhibitor (CBI) rather than a false positive.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Purpose & Causality: To quantify the disruption of the ERα/coactivator interaction. TR-FRET is explicitly chosen over standard fluorescence polarization because the time-delayed reading eliminates auto-fluorescence interference generated by the highly conjugated π -systems of biphenyl compounds, ensuring absolute signal fidelity[1].

TRFRET Step1 Prepare Reagents Tb-anti-GST + ERα-LBD Step2 Add Tracer Fluorescein-SRC1 Step1->Step2 Step3 Introduce Compound (Biphenyl Titration) Step2->Step3 Step4 Incubation (Equilibrium Binding) Step3->Step4 Step5 Read TR-FRET Ex: 340nm, Em: 495/520nm Step4->Step5 Step6 Data Analysis Calculate IC50 / Ki Step5->Step6

Step-by-step TR-FRET experimental workflow for evaluating receptor-coactivator disruption.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2x concentrated solutions of Terbium (Tb)-labeled anti-GST antibody and GST-tagged ERα-LBD in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% NP-40). Note: The inclusion of NP-40 is critical to prevent non-specific adsorption of lipophilic biphenyls to the microplate walls.

  • Tracer Addition: Add Fluorescein-labeled SRC-1 peptide (containing the LXXLL motif) to the master mix.

  • Compound Titration: Dispense 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol in a 12-point dose-response curve (0.1 nM to 100 µM) using an acoustic liquid handler to minimize DMSO carryover.

    • Self-Validation System: Include a DMSO-only well (Maximum FRET control) and a well with excess unlabeled SRC-1 peptide (Minimum FRET/Background control) to prove competitive displacement.

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection: Read on a multi-mode plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm). A 100 µs delay before reading is mandatory to allow short-lived background fluorescence to decay.

Protocol 2: Radiometric Competitive Ligand Binding Assay

Purpose & Causality: To validate that the biphenyl does not bind to the orthosteric pocket. A true allosteric CBI must show no affinity for the primary ligand site[1].

Step-by-Step Methodology:

  • Receptor Saturation: Incubate recombinant ERα with 1 nM[3H]estradiol ( Kd​ ~ 0.1 nM) in binding buffer for 1 hour at 4°C.

  • Competitive Displacement: Introduce the biphenyl compounds at 10x their TR-FRET IC50​ concentrations.

    • Self-Validation System: Use unlabeled estradiol (1 µM) in a parallel well as a positive control for orthosteric displacement.

  • Separation: Separate bound from free radioligand using rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Scintillation Counting: Quantify retained radioactivity.

    • Interpretation: Because 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a true coactivator binding inhibitor, the radioactive signal will remain high (indicating no displacement of [3H]estradiol), definitively proving it acts allosterically rather than orthosterically[1].

References

  • Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactiv
  • Steroid Receptor/Coactivator Binding Inhibitors: An Upd
  • Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions. NIH PMC.
  • Perfluoro-tert-butyl Homoserine is a Helix-Promoting, Highly Fluorinated, NMR-Sensitive Aliphatic Amino Acid: Detection of the Estrogen Receptor. NIH PMC.

Sources

Validation

Spectroscopic Comparison Guide: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol and Its Positional Isomer

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Pharmacological Context In the lead optimization phase of drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Pharmacological Context

In the lead optimization phase of drug discovery, differentiating closely related structural isomers is critical. The biphenyl-2-ol scaffold is a privileged pharmacophore, serving as the core structural motif for numerous cyclooxygenase-2 (COX-2) inhibitors and neuroprotective agents, such as honokiol analogs .

When functionalizing this scaffold with a nitro group—often used as a bioisostere to modulate lipophilicity and electron density—the exact position of the substitution fundamentally alters the molecule's 3D conformation and physicochemical properties. This guide objectively compares the spectroscopic profiles of two key isomers:

  • Isomer A: 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol (para-nitro relative to the hydroxyl group)

  • Isomer B: 4'-Methoxy-3-nitro-1,1'-biphenyl-2-ol (ortho-nitro relative to the hydroxyl group)

Pathway Stimulus Inflammatory Stimulus (LPS) AA Arachidonic Acid Release Stimulus->AA COX2 COX-2 Enzyme (Target) AA->COX2 PG Prostaglandins (PGE2) COX2->PG Catalysis Inhibitor Biphenyl-2-ol Derivative Inhibitor->COX2 Inhibition

Figure 1: COX-2 inflammatory signaling pathway targeted by biphenyl-2-ol derivatives.

Mechanistic Rationale: The Intramolecular Hydrogen Bond

The fundamental spectroscopic differences between Isomer A and Isomer B are driven by intramolecular hydrogen bonding .

In Isomer B (3-nitro), the nitro group is positioned ortho to the C2-hydroxyl group. The oxygen atom of the nitro group acts as a powerful hydrogen bond acceptor, pulling electron density away from the hydroxyl proton. This creates a stable, 6-membered pseudo-ring. This chelation locks the phenol ring in a planar conformation, deshields the hydroxyl proton, and weakens the covalent O-H bond .

In Isomer A (5-nitro), the para positioning geometrically precludes any intramolecular interaction. The hydroxyl group is free to rotate and primarily engages in intermolecular hydrogen bonding with the solvent or other solute molecules.

Quantitative Spectroscopic Comparison

The following table synthesizes the expected empirical data based on the electronic and steric environments of the two isomers.

Spectroscopic ParameterIsomer A (5-nitro)Isomer B (3-nitro)Mechanistic Driver
¹H NMR (OH shift, CDCl₃) ~5.8 ppm (Broad)>10.5 ppm (Sharp)Intramolecular H-bond deshielding in Isomer B.
¹H NMR (Δδ DMSO - CDCl₃) >2.0 ppm<0.5 ppmResistance to solvent disruption (ANMR method).
FT-IR (O-H stretch) ~3450 cm⁻¹ (Sharp)~3250 cm⁻¹ (Broad)Weakened O-H covalent bond due to chelation.
UV-Vis (λmax in MeOH) ~320 nm~350 nmExtended conjugation via the pseudo-ring formation.
¹³C NMR (C2-OH shift) ~155.0 ppm~150.5 ppmShielding from altered electron density at the ipso carbon.

Experimental Workflow & Self-Validating Protocols

Workflow Start Sample Prep (Isomer A vs B) NMR 1H & 13C NMR (Identify H-Bonding) Start->NMR IR FT-IR Spectroscopy (O-H Stretch Shift) Start->IR UV UV-Vis Analysis (Bathochromic Shifts) Start->UV Data Data Synthesis & Structural Assignment NMR->Data IR->Data UV->Data

Figure 2: Self-validating spectroscopic workflow for biphenyl-2-ol isomer differentiation.

Step 1: Dual-Solvent Sample Preparation
  • Causality: By analyzing the sample in both a non-polar solvent (CDCl₃) and a strong hydrogen-bond accepting solvent (DMSO-d₆), we can observe how the solvent competes for the hydroxyl proton.

  • Action: Weigh out 30 mg of the unknown isomer. Dissolve 15 mg in 0.6 mL of CDCl₃ (Sample 1) and the remaining 15 mg in 0.6 mL of DMSO-d₆ (Sample 2).

Step 2: ¹H NMR Acquisition and ANMR Calculation
  • Causality: Intermolecular hydrogen bonds (Isomer A) are easily broken by DMSO-d₆, causing a massive downfield shift. A strong intramolecular hydrogen bond (Isomer B) resists this disruption, resulting in a minimal shift difference (Δδ).

  • Action: Acquire ¹H NMR spectra at 400 MHz (e.g., using a JEOL JNM-ECZ400S spectrometer at 298 K).

  • Validation: Calculate Δδ = δ(DMSO) - δ(CDCl₃). If the base shift in CDCl₃ is >10 ppm and Δδ is <0.5 ppm, the self-validating system conclusively confirms the ortho-nitro structure (Isomer B).

Step 3: ATR-FTIR Spectroscopy
  • Causality: The O-H stretching frequency is highly sensitive to the bond's force constant. Hydrogen bonding elongates and weakens the covalent O-H bond, lowering the stretching frequency.

  • Action: Place 2-3 mg of the neat solid compound directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent anvil pressure.

  • Validation: Isomer A will exhibit a distinct, relatively sharp peak near 3450 cm⁻¹. Isomer B will show a broadened, red-shifted peak near 3250 cm⁻¹, often merging with the C-H stretching region.

Step 4: UV-Vis Spectrophotometry
  • Causality: The ortho-nitro group in Isomer B forces a distinct electronic transition due to the pseudo-ring formed by the hydrogen bond, extending the effective conjugation system.

  • Action: Prepare 50 µM solutions of the isomers in spectroscopic-grade methanol. Scan from 200 nm to 500 nm using a 1 cm quartz cuvette.

  • Validation: Record the λmax. A bathochromic shift (red shift) of ~30 nm in the primary absorption band strongly indicates Isomer B.

References

  • Szuroczki, P., et al. "Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging." Molecules, MDPI / PMC.[Link]

  • Abraham, R. J., & Mobli, M. "An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols." Magnetic Resonance in Chemistry, John Wiley & Sons.[Link]

  • Abraham, R. J., et al. "An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties." The Journal of Organic Chemistry, ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol: A Framework for Laboratory Safety and Operational Excellence

Hazard Assessment: Understanding the Intrinsic Risks 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a nitroaromatic compound. This class of chemicals presents several potential hazards that must be addressed through rigorous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Intrinsic Risks

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol is a nitroaromatic compound. This class of chemicals presents several potential hazards that must be addressed through rigorous safety protocols. The primary concerns are rooted in their reactivity and toxicity.

  • Toxicity and Absorption: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[1] The presence of the nitro group can lead to methemoglobinemia, a serious condition that reduces the blood's oxygen-carrying capacity.[2] Furthermore, nitroaromatic compounds are often acutely toxic, mutagenic, and in some cases, established or suspected carcinogens.[3][4]

  • Explosive Potential: While the explosive nature of nitro compounds generally increases with the number of nitro groups, they can be sensitive to heat, shock, and friction.[1] Thermal decomposition can lead to the release of irritating gases and vapors and may form combustible dust concentrations in the air.[5][6]

  • Irritation: As with many chemical reagents, this compound may cause skin and eye irritation.[7]

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following table summarizes the required PPE for handling 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol.

Body Area Required PPE Rationale and Specifications
Hands Chemical-Resistant GlovesNitrile gloves are a suitable initial choice. For prolonged handling or in the case of a breach, consider double-gloving. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Flame-Resistant Lab CoatProvides protection against splashes and minimizes skin contact.[2] Should be kept buttoned.
Eyes/Face Safety Goggles & Face ShieldSafety goggles are mandatory to prevent eye contact.[8][9] A face shield should be worn over goggles when there is a significant risk of splashing.
Respiratory NIOSH-Approved RespiratorAn N95 or higher-rated respirator is essential to prevent the inhalation of fine powders, especially during weighing and transfer operations conducted outside of a certified chemical fume hood.[2]
Feet Closed-Toe, Chemical-Resistant ShoesProtects feet from potential spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring the safe handling of 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol. The following diagram and procedural steps outline a comprehensive operational plan.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Fume Hood Work Area a->b Ensure proper fit and function c Weighing Solid Compound b->c Use disposable bench paper d Dissolving Compound c->d Use anti-static weigh paper e Performing Reaction/Analysis d->e Add solvent slowly f Decontaminate Equipment e->f After experiment completion g Segregate and Label Waste f->g Collect solvent as hazardous waste h Remove PPE g->h Dispose of solids and liquids separately i Wash Hands Thoroughly h->i Follow proper doffing procedure

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol
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4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol
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